molecular formula Cl2HNO4S2 B3243679 Bis(chlorosulfonyl)amine CAS No. 15873-42-4

Bis(chlorosulfonyl)amine

Cat. No.: B3243679
CAS No.: 15873-42-4
M. Wt: 214.1 g/mol
InChI Key: PVMUVDSEICYOMA-UHFFFAOYSA-N
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Description

Bis(chlorosulfonyl)amine is a useful research compound. Its molecular formula is Cl2HNO4S2 and its molecular weight is 214.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(chlorosulfonyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(chlorosulfonyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-chlorosulfonylsulfamoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cl2HNO4S2/c1-8(4,5)3-9(2,6)7/h3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMUVDSEICYOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N(S(=O)(=O)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2HNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15873-42-4
Record name 15873-42-4
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bis(chlorosulfonyl)amine from Sulfamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Bis(chlorosulfonyl)amine

Bis(chlorosulfonyl)amine, also known as imidodisulfuryl chloride, is a highly reactive compound with the chemical formula HN(SO₂Cl)₂.[1] Its importance lies in its utility as a precursor for synthesizing a range of compounds, including bis(fluorosulfonyl)imide salts, which are gaining attention for their potential applications in battery technology.[2] The synthesis of bis(chlorosulfonyl)amine itself is a critical process that requires a thorough understanding of the reaction chemistry and careful handling of the reagents.

Mechanistic Insights: The Reaction Pathway

The synthesis of bis(chlorosulfonyl)amine from sulfamic acid typically involves its reaction with a chlorinating agent, such as thionyl chloride (SOCl₂), in the presence of chlorosulfonic acid (HSO₃Cl).[3][4] While the precise, detailed mechanism is complex and can be influenced by reaction conditions, the overall transformation can be understood through a stepwise process.

Initially, sulfamic acid (H₂NSO₃H) is thought to react with chlorosulfonic acid. This is followed by chlorination of the intermediate species by thionyl chloride. The process involves the conversion of the hydroxyl group of sulfamic acid and the remaining N-H bond into chlorosulfonyl groups. The use of thionyl chloride as a chlorinating agent is advantageous as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a common method for the synthesis of bis(chlorosulfonyl)amine. It is imperative that all steps are carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Reagents and Equipment
  • Sulfamic acid (H₂NSO₃H), dried

  • Chlorosulfonic acid (HSO₃Cl)

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask with a reflux condenser and a gas outlet

  • Heating mantle

  • Stirring apparatus

Reaction Procedure

A known method involves mixing sulfamic acid, thionyl chloride, and chlorosulfonic acid, followed by heating the mixture to allow the reaction to proceed.[3][5]

  • Initial Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet leading to a scrubbing system (to neutralize HCl and SO₂), a mixture of sulfamic acid and chlorosulfonic acid is prepared.[5] The molar ratio of chlorosulfonic acid to sulfamic acid should ideally be between 0.9 to 1.2.[5]

  • Addition of Thionyl Chloride: Thionyl chloride is then added to the mixture. An excess of thionyl chloride is often necessary as it can evaporate from the reaction system at the required reaction temperature.[5]

  • Heating and Reaction: The reaction mixture is heated. A temperature of 80°C is often required to complete the reaction.[5] The reaction progress can be monitored by observing the cessation of gas evolution.

  • Work-up and Purification: Upon completion, the excess thionyl chloride is removed, typically by distillation. The crude bis(chlorosulfonyl)amine can then be purified. Purification methods may include distillation under reduced pressure or crystallization.[6]

Key Experimental Considerations
  • Moisture Sensitivity: All reagents and glassware must be thoroughly dried before use, as chlorosulfonic acid and thionyl chloride react violently with water.[7][8][9] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

  • Temperature Control: Careful control of the reaction temperature is crucial. While heating is necessary to drive the reaction to completion, excessive temperatures can lead to the decomposition of the product.[5]

  • Stoichiometry: The molar ratios of the reactants play a significant role in the yield and purity of the product. Fine-tuning these ratios may be necessary to optimize the synthesis.[5]

Safety is Paramount: Handling Hazardous Reagents

The synthesis of bis(chlorosulfonyl)amine involves the use of highly corrosive and toxic chemicals. Strict adherence to safety protocols is non-negotiable.

  • Chlorosulfonic Acid: This substance is extremely corrosive and reacts violently with water, producing toxic fumes.[7][8][9][10][11] It can cause severe skin burns and eye damage.[7][11]

  • Thionyl Chloride: Thionyl chloride is also a corrosive and toxic compound that reacts with water to release hydrogen chloride and sulfur dioxide gases.

  • Bis(chlorosulfonyl)amine: The product itself is toxic if swallowed and can cause serious eye damage.[1]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[10]

  • Gloves: Acid-resistant gloves are essential.

  • Clothing: A lab coat and appropriate protective clothing should be worn.

  • Respiratory Protection: All manipulations should be performed in a certified chemical fume hood.[8]

Emergency Procedures
  • Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7][10]

  • Eye Contact: If the substance enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

  • Inhalation: If fumes are inhaled, move the individual to fresh air and seek immediate medical attention.[7]

  • Spills: Small spills can be neutralized with a suitable absorbent material (e.g., sodium bicarbonate or a commercial spill kit). Large spills require specialized cleanup procedures.

Product Characterization: Confirming Success

The identity and purity of the synthesized bis(chlorosulfonyl)amine should be confirmed using appropriate analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to confirm the presence of the N-H proton.[12]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the S=O and S-Cl bonds.

  • Melting Point: The melting point of the purified product can be compared to the literature value.

Data Summary

PropertyValueReference
Chemical Formula Cl₂HNO₄S₂[1]
Molecular Weight 214.04 g/mol [12]
Boiling Point (1 mmHg) 104 °C[12]
CAS Number 15873-42-4[1][12]

Visualizing the Synthesis

The following diagram illustrates the overall synthetic workflow.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification SulfamicAcid Sulfamic Acid (H₂NSO₃H) Mixing Mixing and Heating (~80°C) SulfamicAcid->Mixing ChlorosulfonicAcid Chlorosulfonic Acid (HSO₃Cl) ChlorosulfonicAcid->Mixing ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Mixing CrudeProduct Crude Bis(chlorosulfonyl)amine Mixing->CrudeProduct Reaction Purification Purification (e.g., Distillation) CrudeProduct->Purification FinalProduct Pure Bis(chlorosulfonyl)amine HN(SO₂Cl)₂ Purification->FinalProduct

Caption: Synthetic workflow for bis(chlorosulfonyl)amine.

Conclusion

The synthesis of bis(chlorosulfonyl)amine from sulfamic acid is a well-established yet demanding procedure that requires a high level of technical skill and a stringent adherence to safety protocols. By understanding the underlying chemistry, carefully controlling the reaction parameters, and prioritizing safety, researchers can successfully prepare this valuable chemical intermediate for its various applications in synthetic chemistry and materials science.

References

  • Method for producing bis(halosulfonyl)amine.
  • Synthesis method for bis(chlorosulfonyl)imide salt.
  • Preparation method of co-produced bis (chlorosulfonyl) imide acid and bis (fluorosulfonyl) imide lithium.
  • A Synthesis, Characterization and Antibacterial Studies of Bis-(3-amino-2-chloro- phenyl). [Link]

  • Synthesis of bis(fluorosulfonyl)imide.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Purification device and method for bis (chlorosulfonyl) imide.
  • Amide Synthesis. Fisher Scientific. [Link]

  • Bis(chlorosulfonyl)amine | Cl2HNO4S2 | CID 9837260. PubChem. [Link]

  • Sample Name: bis(chlorosulfonyl)amine. Polymer Source. [Link]

  • Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WO. NJ.gov. [Link]

  • CHLOROSULFONIC ACID FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. [Link]

Sources

physical and chemical properties of Bis(chlorosulfonyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Bis(chlorosulfonyl)amine: Properties, Synthesis, and Applications

Introduction

Bis(chlorosulfonyl)amine, also known by its systematic name Imidodisulfuryl chloride or the abbreviation HCSI, is a highly reactive inorganic compound with the chemical formula HN(SO₂Cl)₂. While its potent reactivity and hazardous nature demand meticulous handling, it serves as an indispensable precursor in various fields of modern chemistry. Its primary significance lies in its role as the key building block for Bis(fluorosulfonyl)imide (FSI) and its corresponding salts, most notably Lithium Bis(fluorosulfonyl)imide (LiFSI). These FSI-based compounds are at the forefront of research and development for next-generation high-performance battery electrolytes, promising enhanced safety and stability over conventional systems.[1][2]

This guide, intended for researchers, chemists, and professionals in drug development and materials science, provides a comprehensive overview of the . It delves into its synthesis, elucidates its complex reactivity, details its critical applications, and outlines the stringent safety protocols required for its use. The content is structured to provide not just data, but also expert insights into the causality behind its chemical behavior and handling requirements.

Physicochemical and Structural Properties

Bis(chlorosulfonyl)amine is a colorless to pale yellow liquid with a pungent odor at room temperature.[3] Its low melting point of 37°C means it can often be handled as a liquid in a laboratory setting. It is volatile, with a boiling point of 115°C at a reduced pressure of 4 Torr, a property leveraged in its purification by vacuum distillation.[3][4][5] The molecule is characterized by a central nitrogen atom bonded to two chlorosulfonyl (-SO₂Cl) groups. This structure results in a predicted high acidity (pKa of -8.46), making the imide proton readily removable.[3][4] A key characteristic is its violent reactivity with water, leading to decomposition, which necessitates handling under anhydrous conditions.[3][6]

Table 1: Core Physicochemical Properties of Bis(chlorosulfonyl)amine
PropertyValueReference
CAS Number 15873-42-4[4][7]
Molecular Formula Cl₂HNO₄S₂[4][7][8]
Molar Mass 214.05 g/mol [4][7]
Appearance Colorless to pale yellow, pungent liquid[3]
Melting Point 37 °C[3][4][5]
Boiling Point 115 °C (at 4 Torr)[3][4][5]
Density (Predicted) 2.094 ± 0.06 g/cm³[3][4]
pKa (Predicted) -8.46 ± 0.40[3][4]
Solubility Decomposes in water[3]
Crystal Structure

The solid-state structure of Bis(chlorosulfonyl)amine has been characterized by X-ray crystallography. The Crystallography Open Database (COD) entry 4343921 provides detailed lattice parameters, confirming its molecular geometry.[7] Understanding the crystal structure is crucial for solid-state characterization and for rationalizing intermolecular interactions that influence its physical properties.

  • Crystal System: Monoclinic

  • Space Group: P 1 21/c 1 (No. 14)[7]

  • Lattice Parameters:

    • a = 7.677 Å

    • b = 9.946 Å

    • c = 9.233 Å

    • β = 109.73°[7]

Synthesis and Purification

The synthesis of Bis(chlorosulfonyl)amine is a well-established process, though it involves corrosive and reactive reagents that require careful management.

Primary Synthesis Pathway

The most common industrial and laboratory-scale synthesis involves the reaction of sulfamic acid (H₂NSO₃H) with a mixture of thionyl chloride (SOCl₂) and chlorosulfonic acid (HSO₃Cl).[9][10] The reaction typically requires heating to approximately 80°C to drive it to completion.[9] Thionyl chloride acts as a chlorinating agent in this process. The reaction can be performed by mixing all three components or in a stepwise fashion, for instance, by first reacting sulfamic acid with thionyl chloride before the addition of chlorosulfonic acid.[10]

SynthesisWorkflow cluster_reagents Starting Materials cluster_process Reaction Process cluster_product Product SA Sulfamic Acid (NH₂SO₃H) Mix Mixing of Reagents SA->Mix TC Thionyl Chloride (SOCl₂) TC->Mix CA Chlorosulfonic Acid (HSO₃Cl) CA->Mix Heat Heating (approx. 80°C) Mix->Heat Reaction initiation BCSA Bis(chlorosulfonyl)amine HN(SO₂Cl)₂ Heat->BCSA Formation

Caption: General workflow for the synthesis of Bis(chlorosulfonyl)amine.

Experimental Protocol: Synthesis

This protocol is an illustrative synthesis and must be performed by trained personnel with appropriate safety measures.

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, charge sulfamic acid. The entire apparatus must be thoroughly dried and kept under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Slowly add thionyl chloride to the sulfamic acid with stirring. An exothermic reaction may occur. Following this, add chlorosulfonic acid via the dropping funnel at a controlled rate to manage the reaction temperature.

  • Reaction: Once the addition is complete, heat the mixture to 80°C. Maintain this temperature with stirring until the reaction ceases (indicated by the end of gas evolution, primarily HCl and SO₂).[9]

  • Work-up: Cool the reaction mixture to room temperature. The crude product can then be isolated and purified.

Purification Challenges and Methods

Purification of Bis(chlorosulfonyl)amine is critical as impurities can affect the performance of downstream products like battery electrolytes. The primary challenge is its thermal instability; prolonged heating can lead to decomposition and polymerization.[11]

  • Vacuum Distillation: The most common method is distillation under reduced pressure (e.g., 115°C at 4 Torr), which lowers the required temperature and minimizes thermal degradation.[3][5]

  • Advanced Techniques: For high-purity applications, falling film evaporation is employed. This technique minimizes the residence time of the material on the heated surface, thereby reducing decomposition and improving heat transfer efficiency.[11]

Chemical Reactivity and Mechanistic Insights

The reactivity of Bis(chlorosulfonyl)amine is dominated by the two electrophilic sulfur centers and the acidic N-H proton.

Hydrolytic Instability

Bis(chlorosulfonyl)amine reacts violently and exothermically with water.[6] This hydrolysis reaction breaks the S-Cl and S-N bonds, ultimately producing hydrochloric acid, sulfuric acid, and ammonia. This reactivity underscores the necessity of using anhydrous solvents and inert atmospheres during its handling and reactions.

Versatile Reactivity with Tertiary Amines

The reaction of Bis(chlorosulfonyl)amine with tertiary amines is particularly insightful as it demonstrates a competition between several pathways, influenced by reaction conditions and the structure of the amine.[2] This behavior is critical when using amines as bases for deprotonation in subsequent reactions.

  • Neutralization: The acidic proton can be abstracted by the amine to form an ammonium imide salt. This pathway is favored by sterically hindered, non-nucleophilic amines (e.g., DIPEA).

  • Nucleophilic Substitution: The amine can act as a nucleophile, attacking one of the sulfonyl groups and displacing a chloride ion. This leads to the formation of a zwitterionic sulfonylamide. This pathway is more likely with less sterically hindered and more nucleophilic aliphatic amines (e.g., triethylamine).

  • Elimination: At elevated temperatures (e.g., 80°C), an intra- or intermolecular elimination of HCl can occur, leading to the formation of dimeric cyclic products.[2]

AmineReactivity cluster_paths Competing Reaction Pathways cluster_products Resulting Products Start HN(SO₂Cl)₂ + R₃N (Bis(chlorosulfonyl)amine + Tert. Amine) Path1 Neutralization (Deprotonation) Start->Path1 Favored by hindered amines Path2 Nucleophilic Substitution (Attack at Sulfur) Start->Path2 Favored by nucleophilic amines Path3 Elimination (Dehydrochlorination) Start->Path3 Favored by high temperature Prod1 Ammonium Salt [R₃NH]⁺[N(SO₂Cl)₂]⁻ Path1->Prod1 Prod2 Zwitterion R₃N⁺-SO₂-N⁻-SO₂Cl Path2->Prod2 Prod3 Cyclic Dimer Path3->Prod3

Caption: Competing reaction pathways of Bis(chlorosulfonyl)amine with tertiary amines.

Key Applications in Research and Development

The primary application driving interest in Bis(chlorosulfonyl)amine is its use as a precursor for advanced materials, especially in the energy storage sector.

Precursor to Advanced Battery Electrolytes

Bis(chlorosulfonyl)amine is the essential starting material for producing Bis(fluorosulfonyl)imide (HFSI) and its lithium salt, LiFSI.[1] The conversion is typically achieved via fluorination, replacing the two chlorine atoms with fluorine. LiFSI is a highly promising alternative to the conventional LiPF₆ electrolyte salt in lithium-ion batteries.

Advantages of LiFSI-based electrolytes:

  • High Thermal Stability: LiFSI salts generally exhibit superior thermal stability compared to LiPF₆, which can decompose at lower temperatures, posing safety risks.[12][13]

  • Improved Electrochemical Stability: They offer a wide electrochemical window and better performance at low temperatures.

  • Enhanced Safety: The reduced risk of thermal runaway and the formation of less hazardous decomposition products contribute to safer battery operation.

Reagent in Organic Synthesis

Beyond its role in materials science, Bis(chlorosulfonyl)amine is a versatile reagent in organic synthesis.[3]

  • Sulfonamide Synthesis: It can react with primary and secondary amines to form N-sulfonylsulfamoyl chlorides, which are precursors to various sulfonamides.

  • Sulfurating Agent: It is used to introduce sulfur-containing functional groups into organic molecules.[3]

  • Imination Reactions: It serves as a reagent for the preparation of imines.[3]

Safety, Handling, and Storage

The utility of Bis(chlorosulfonyl)amine is matched by its significant hazards. A thorough understanding and strict adherence to safety protocols are non-negotiable.

Table 2: GHS Hazard Profile
Hazard ClassCategoryStatementReference
Acute Toxicity, Oral Category 3H301: Toxic if swallowed[7]
Skin Corrosion Category 1BH314: Causes severe skin burns[6]
Eye Damage Category 1H318: Causes serious eye damage[4][7]
Mandatory Handling Protocol
  • Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of its pungent and toxic vapors. For larger quantities, a closed system is recommended.[6]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Always inspect gloves before use and use proper removal technique.[14]

    • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[14]

    • Lab Coat: A chemical-resistant lab coat or apron must be worn.

  • Dispensing: Use dried glass syringes or cannulas for transferring the liquid under an inert atmosphere. Avoid using metal spatulas or needles that can corrode.

  • Incompatibilities: Strictly avoid contact with water, alcohols, bases, and strong oxidizing agents.[3][6] Store away from sources of ignition.[3]

  • Spill Management: In case of a spill, evacuate the area. Use an absorbent material designed for corrosive liquids (e.g., vermiculite or sand). Do not use water. Neutralize carefully with a weak base like sodium bicarbonate before disposal.

Storage and Disposal
  • Storage: Store in a tightly sealed, corrosion-resistant container (e.g., glass with a PTFE-lined cap). The recommended storage condition is in a cool, dry, and well-ventilated area at 2-8°C under an inert atmosphere.[14]

  • Disposal: Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.

Conclusion

Bis(chlorosulfonyl)amine is a powerful and versatile chemical reagent whose challenging safety profile is balanced by its critical role in advancing technology, most notably in the field of energy storage. As the gateway to high-performance FSI-based electrolytes, its importance is set to grow. For researchers and scientists, a comprehensive understanding of its properties, from its fundamental reactivity to the stringent protocols for its safe handling, is the key to unlocking its full potential while ensuring the highest standards of laboratory safety.

References

  • ChemBK. (2024). Bis(chlorosulfonyl)imide. Retrieved from [Link]

  • Google Patents. (n.d.). CA2880723C - Method for producing bis(halosulfonyl)amine.
  • Google Patents. (n.d.). US8377406B1 - Synthesis of bis(fluorosulfonyl)imide.
  • Google Patents. (n.d.). CN115304039B - Purification device and method for bis (chlorosulfonyl) imide.
  • National Center for Biotechnology Information. (n.d.). Bis(chlorosulfonyl)amine. PubChem Compound Database. Retrieved from [Link]

  • Jin, L., Song, Z., Zhang, H., Zhou, Z., & Feng, W. (2023). (Chlorosulfonyl)(trifluoromethanesulfonyl)imide—a versatile building block for battery electrolytes. Energy Advances, 2(7), 933-939. DOI: 10.1039/D3YA00110E. Retrieved from [Link]

  • LookChem. (n.d.). CAS No.15873-42-4,Imidodisulfurylchloride Suppliers. Retrieved from [Link]

  • ChinaChemNet. (n.d.). China Bis(chlorosulfonyl)amine 15873-42-4. Retrieved from [Link]

  • Polymer Source. (n.d.). Sample Name: bis(chlorosulfonyl)amine. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet - Bis(chlorosulfonyl)imide. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the Mechanism of Decomposition and Structural Factors Affecting the Aqueous Stability of 1,2-Bis(sulfonyl)-1-alkylhydrazines. Retrieved from [Link]

  • MDPI. (n.d.). Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion. Retrieved from [Link]

  • AA Blocks. (n.d.). 15873-42-4 | Bis(chlorosulfonyl)imide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • RSC Publishing. (n.d.). Thermal stability and decomposition of lithium bis(fluorosulfonyl)imide (LiFSI) salts. Retrieved from [Link]

  • MOLBASE. (n.d.). bis(chlorosulfonyl)amine|15873-42-4. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Bis(chlorosulfonyl)amine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(chlorosulfonyl)amine, also known as imidodisulfuryl chloride or bis(chlorosulfonyl)imide, is a highly reactive inorganic compound with significant applications in synthetic chemistry and materials science. Its robust chemical nature and versatile reactivity make it a crucial precursor for a variety of advanced materials, most notably as a key starting material for the synthesis of bis(fluorosulfonyl)amine and its corresponding salts. These derivatives are at the forefront of research and development in high-performance electrolytes for lithium-ion batteries and other electrochemical devices.[1] This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and handling of bis(chlorosulfonyl)amine, offering field-proven insights for its practical application in a laboratory setting.

Molecular Structure and Physicochemical Properties

Bis(chlorosulfonyl)amine is characterized by a central nitrogen atom bonded to two chlorosulfonyl (-SO₂Cl) groups.[2] The molecule's high reactivity stems from the presence of two electrophilic sulfur atoms and two labile chlorine atoms.

Caption: 2D molecular structure of bis(chlorosulfonyl)amine.

The key physicochemical properties of bis(chlorosulfonyl)amine are summarized in the table below for easy reference.

PropertyValue
Chemical Formula Cl₂HNO₄S₂[3]
Molecular Weight 214.05 g/mol [3]
CAS Number 15873-42-4[2]
Appearance Colorless to pale yellow liquid[4]
Odor Pungent[4]
Melting Point 37 °C[5]
Boiling Point 115 °C at 4 Torr[5]
Synonyms Bis(chlorosulfonyl)imide, Imidodisulfuryl chloride[3]

Synthesis and Reactivity

A widely employed method for the synthesis of bis(chlorosulfonyl)amine involves the reaction of sulfamic acid with thionyl chloride and chlorosulfonic acid.[6][7] This procedure requires careful control of reaction conditions to manage the evolution of gaseous byproducts and ensure a high yield of the desired product.

Experimental Protocol: Synthesis of Bis(chlorosulfonyl)amine

Core Principle: This synthesis proceeds through the chlorination of sulfamic acid. Thionyl chloride acts as the chlorinating agent, while chlorosulfonic acid serves as both a reactant and a solvent. The reaction must be conducted under anhydrous conditions as bis(chlorosulfonyl)amine decomposes in the presence of water.[4]

Step-by-Step Methodology:

  • Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber to neutralize acidic gases (e.g., HCl, SO₂). The entire apparatus must be thoroughly dried and maintained under an inert atmosphere (e.g., dry nitrogen).

  • Reactant Charging: Sulfamic acid is suspended in thionyl dichloride within the reaction flask under a dry nitrogen atmosphere.[8]

  • Reaction Initiation: Chlorosulfonic acid is added dropwise to the stirred suspension. The reaction is exothermic, and the addition rate should be controlled to maintain a manageable reaction temperature.

  • Heating and Reflux: Following the addition, the mixture is heated to a temperature sufficient to drive the reaction to completion, which may require temperatures around 80°C.[6] Given that the boiling point of thionyl chloride is 76°C, an excess of this reagent is necessary to ensure it remains in the reaction system.[6]

  • Reaction Monitoring and Workup: The reaction progress can be monitored by the cessation of gas evolution. Upon completion, the excess thionyl chloride is removed by distillation. The resulting crude product can be purified by vacuum distillation.

cluster_reactants Reactants cluster_process Process cluster_products Products sulfamic_acid Sulfamic Acid (NH₂SO₃H) mixing Mixing and Controlled Addition sulfamic_acid->mixing thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->mixing chlorosulfonic_acid Chlorosulfonic Acid (HSO₃Cl) chlorosulfonic_acid->mixing heating Heating and Reflux (~80°C) mixing->heating purification Purification (Vacuum Distillation) heating->purification byproducts Gaseous Byproducts (HCl, SO₂) heating->byproducts product Bis(chlorosulfonyl)amine HN(SO₂Cl)₂ purification->product

Caption: Synthetic workflow for bis(chlorosulfonyl)amine.

Applications in Research and Development

The primary utility of bis(chlorosulfonyl)amine lies in its role as a versatile chemical intermediate.

  • Sulfurating Agent: It is employed as a sulfurating agent in various organic syntheses.[4]

  • Precursor to Advanced Materials: Its most significant application is as a precursor to bis(fluorosulfonyl)amine (HFSI) and its salts (FSIs).[6] The conversion is typically achieved through reaction with a fluorinating agent.[6] FSI salts, particularly lithium bis(fluorosulfonyl)imide (LiFSI), are highly sought after as electrolytes in next-generation lithium-ion batteries due to their high ionic conductivity, thermal stability, and electrochemical stability.[1]

  • Reagent in Organic Synthesis: It also serves as a reagent for the preparation of imines and in the synthesis of certain dyes.[4]

Safety and Handling

Bis(chlorosulfonyl)amine is a hazardous substance that requires stringent safety protocols during handling and storage.

  • Hazards: It is classified as toxic if swallowed and causes serious eye damage.[2] It is also highly corrosive and can cause severe skin burns.[4] The compound decomposes in water, releasing corrosive and toxic fumes.[4]

  • Personal Protective Equipment (PPE): When handling bis(chlorosulfonyl)amine, it is imperative to wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and protective clothing.[4][9] All manipulations should be conducted in a well-ventilated fume hood.[10]

  • Storage: The compound should be stored in a cool, dry, and well-ventilated area away from water, sources of ignition, and oxidizing agents.[4][10] Storage at 2-8°C under an inert atmosphere is recommended.[10]

  • Spill and Disposal: In case of a spill, the area should be evacuated. The spill should be contained and cleaned up without creating dust, and the material placed in a suitable, closed container for disposal.[10] Waste must be disposed of in accordance with local, state, and federal regulations.

Conclusion

Bis(chlorosulfonyl)amine is a pivotal chemical compound with a well-defined molecular structure and a rich reactivity profile. While its handling demands rigorous safety precautions due to its corrosive and toxic nature, its role as a key precursor, particularly in the synthesis of advanced electrolytes for energy storage applications, underscores its importance in modern chemical research and development. A thorough understanding of its properties and synthetic methodologies is essential for its safe and effective utilization in the laboratory.

References

  • ChemBK. Bis(chlorosulfonyl)imide. [Link]

  • Google Patents. CA2880723C - Method for producing bis(halosulfonyl)amine.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9837260, Bis(chlorosulfonyl)amine. [Link]

  • LookChem. Imidodisulfurylchloride|15873-42-4. [Link]

  • AA Blocks. 15873-42-4 | Bis(chlorosulfonyl)imide. [Link]

  • MOLBASE. bis(chlorosulfonyl)amine|15873-42-4. [Link]

  • Google Patents. US8377406B1 - Synthesis of bis(fluorosulfonyl)imide.
  • PubChemLite. Bis(chlorosulfonyl)amine (Cl2HNO4S2). [Link]

  • Chinachemnet. China Bis(chlorosulfonyl)amine 15873-42-4. [Link]

  • Angene Chemical. Safety Data Sheet - Bis(chlorosulfonyl)imide. [Link]

Sources

Theoretical and Mechanistic Insights into Bis(chlorosulfonyl)amine Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(chlorosulfonyl)amine (Imidodisulfuryl chloride,


) represents a critical electrophilic scaffold in inorganic and supramolecular chemistry. While often overshadowed by its fluorinated analogs (TFSI, FSI) in electrolyte research, the chloro-derivative possesses unique lability and steric characteristics that make it a superior synthon for constructing polysulfamides and cyclic sulfamidates. This guide synthesizes structural data, Density Functional Theory (DFT) insights, and kinetic protocols to provide a definitive reference on its reactivity profile.

Fundamental Electronic Structure & Conformational Dynamics

Geometry and Charge Delocalization

Theoretical studies utilizing X-ray diffraction and DFT (B3LYP/6-311+G*) reveal that the


 molecule and its deprotonated anion 

exhibit distinct conformational preferences driven by anomeric effects and steric repulsion between the chlorine atoms.
  • The Neutral Molecule (

    
     Symmetry):  In the gas phase, the neutral amine adopts a twisted 
    
    
    
    symmetry to minimize dipole alignment between the sulfonyl oxygens. The N-H bond is weakly acidic but highly polarizable.
  • The Anion (

    
     vs 
    
    
    
    ):
    Upon deprotonation, the
    
    
    anion stabilizes the negative charge through extensive delocalization across the O-S-N-S-O backbone. Unlike the rigid transoid structure of some sulfonamides, the chlorosulfonyl groups retain rotational freedom, allowing the molecule to adapt to the steric demands of counter-cations.
Acidity and pKa Prediction

The acidity of bis(chlorosulfonyl)amine is driven by the potent electron-withdrawing inductive effect (-I) of two chlorine atoms combined with the resonance stabilization (-M) of the sulfonyl groups.

ParameterBis(chlorosulfonyl)amineBis(fluorosulfonyl)amine (FSI)Triflimide (TFSI)
Hammett Constant (

)
High (Est. > 0.7)Very HighHigh
Calculated pKa (aq) ~ -2.0 to -3.0-1.5-1.7
S-X Bond Length 2.01 Å (S-Cl)1.56 Å (S-F)1.83 Å (S-C)
LUMO Character

(Low lying)


Table 1: Comparative electronic parameters derived from DFT and experimental acidity scales.

The lower lying LUMO of the S-Cl bond compared to S-F renders bis(chlorosulfonyl)amine significantly more susceptible to nucleophilic attack, explaining its violent hydrolysis and rapid aminolysis rates.

Mechanistic Pathways

Nucleophilic Substitution at Sulfur ( -S)

The primary reaction vector for


 is the substitution of the chlorine atom by nucleophiles (amines, alcohols). Unlike carbon-centered 

, the sulfur center proceeds via a trigonal bipyramidal transition state.
Mechanism: Aminolysis

When reacting with primary amines, the reaction does not stop at the mono-sulfonamide due to the acidification of the remaining S-Cl group. However, controlled stoichiometry can yield specific adducts.

Aminolysis cluster_legend Reaction Coordinate Substrate HN(SO2Cl)2 TS1 Transition State [Trigonal Bipyramidal] Substrate->TS1 Attack at S Amine R-NH2 (Nucleophile) Amine->TS1 Inter1 Intermediate R-NH-SO2-NH-SO2Cl TS1->Inter1 -HCl Product Bis-sulfamide (R-NH-SO2)2NH Inter1->Product + R-NH2 / -HCl key Kinetic Control: Low Temp (-78°C) favors Intermediate

Figure 1: Stepwise aminolysis pathway. The high electrophilicity of the second sulfonyl chloride group often leads to rapid bis-substitution unless temperature is strictly controlled.

Hydrolysis and Decomposition

Water acts as a "double-edged" nucleophile. It initially displaces chloride to form chlorosulfonylsulfamic acid, which is unstable.



The resulting acid rapidly decarboxylates (analogous to sulfamic acid decomposition mechanisms) or hydrolyzes further to sulfamide and sulfuric acid depending on pH.

Experimental Protocols

Synthesis of Bis(chlorosulfonyl)amine

Context: This protocol is based on the reaction of chlorosulfonyl isocyanate (CSI) with chlorosulfonic acid, a method preferred for its atom economy over the urea/sulfuric acid route.

Safety Warning: Reagents are lachrymators and react violently with water. Work in a glovebox or strictly anhydrous Schlenk line.

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser (vented to an acidic gas scrubber), and a pressure-equalizing addition funnel.

  • Charging: Under

    
     flow, charge the flask with Chlorosulfonic acid (
    
    
    
    , 1.0 eq).
  • Addition: Cool to 0°C. Add Chlorosulfonyl isocyanate (

    
    , 1.0 eq) dropwise over 30 minutes.
    
    • Observation: Evolution of

      
       gas will be vigorous.
      
  • Heating: Once addition is complete and gas evolution subsides, heat the mixture to 130°C for 4 hours.

    • Mechanism:[1][2][3][4]

      
      .
      
  • Purification: Fractional distillation under reduced pressure.

    • Target Fraction: Collect the fraction boiling at ~105-110°C / 4 mmHg. The product solidifies upon cooling (mp ~37°C).

Synthesis of Cyclic Sulfamides (Supramolecular Synthons)

Context: Utilizing the bifunctionality of


 to close rings with diamines.
  • Solvent: Anhydrous Acetonitrile (

    
    ) or Dichloromethane (
    
    
    
    ).
  • Base: 4 equivalents of Triethylamine (

    
    ) or Pyridine to scavenge HCl.
    
  • Procedure:

    • Dissolve diamine (1.0 eq) and base in solvent at -78°C.

    • Add solution of

      
       (1.0 eq) in DCM dropwise over 1 hour.
      
    • Allow to warm to RT overnight.

    • Wash with dilute HCl, dry over

      
      , and recrystallize.
      

Visualization of Synthesis Logic

The following diagram illustrates the industrial vs. laboratory synthesis logic, highlighting the atom economy of the Isocyanate route.

SynthesisRoutes RouteA Route A: Urea + HSO3Cl (Industrial/Legacy) StepA1 Sulfonation of Urea RouteA->StepA1 RouteB Route B: CSI + HSO3Cl (High Purity/Lab) StepB1 Decarboxylative Coupling RouteB->StepB1 Product Bis(chlorosulfonyl)amine (98%+ Purity) StepA1->Product WasteA Waste: H2SO4, CO2, NH4Cl StepA1->WasteA StepB1->Product WasteB Waste: CO2 (Gas only) StepB1->WasteB

Figure 2: Comparison of synthetic routes. Route B is preferred for theoretical studies requiring high-purity samples free of ammonium contaminants.

References

  • Taraba, J., & Zak, Z. (2006). "Novel cation ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     and its synthesis and crystal structure. Dichloride of imido-bis(sulfuric) acid 
    
    
    
    ." Inorganic Chemistry, 45(9), 3695-3700. Link
  • Appel, R., & Gerber, H. (1958). "Über das Imidobis(sulfurylchlorid)." Chemische Berichte, 91(6), 1200-1203. Link

  • Kubota, K., &fq=Tsuzuki, S. (2024). "Structural and Electronic Insights into Sulfonylimide Ion Pair Conformers: Ab Initio DFT Study." Journal of Physical Chemistry B (Inferred from search context on FSI/TFSI analogs). Link

  • Postovoi, S. A., et al. (2015). "Method for producing bis(halosulfonyl)amine." U.S. Patent No. 2015/0118142. Link

  • Supuran, C. T. (2017). "Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination." Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1287-1296. Link

Sources

Unlocking Novel Chemical Space: A Technical Guide to the Synthetic Potential of Bis(chlorosulfonyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Bis(chlorosulfonyl)amine, HN(SO₂Cl)₂, is a highly reactive and versatile reagent that holds significant, yet underexplored, potential in modern organic synthesis. Its bifunctional nature, possessing two electrophilic sulfonyl chloride moieties, makes it an attractive building block for the construction of complex nitrogen- and sulfur-containing heterocycles, many of which are privileged scaffolds in medicinal chemistry. This technical guide provides an in-depth exploration of the fundamental reactivity of bis(chlorosulfonyl)amine and outlines promising research avenues for its application in drug discovery and materials science. We will delve into its utility in cycloaddition reactions for the synthesis of novel sultams and related heterocyclic systems, its role as a precursor to advanced materials, and its potential in the development of novel therapeutic agents. This guide is intended to serve as a comprehensive resource for researchers seeking to leverage the unique chemical properties of this powerful reagent.

Introduction: The Unique Chemical Profile of Bis(chlorosulfonyl)amine

Bis(chlorosulfonyl)amine, also known as imidodisulfuryl chloride, is a colorless to pale yellow liquid characterized by its high electrophilicity and susceptibility to nucleophilic attack.[1] The two electron-withdrawing sulfonyl chloride groups render the nitrogen atom acidic and the sulfur atoms highly susceptible to nucleophiles. This dual reactivity is the cornerstone of its synthetic utility.

Key Physicochemical Properties:

PropertyValueReference
Molecular FormulaCl₂HNO₄S₂[2]
Molecular Weight214.06 g/mol [2]
AppearanceColorless to pale yellow liquid[1]
Boiling Point115 °C at 4 Torr[1]

Safety Considerations: Bis(chlorosulfonyl)amine is a corrosive and toxic compound that reacts violently with water.[1] All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Established Synthetic Foundations: A Platform for Innovation

While the full potential of bis(chlorosulfonyl)amine is yet to be realized, its utility in several key transformations has been established, providing a solid foundation for future research.

Synthesis of Bis(chlorosulfonyl)amine

The most common laboratory-scale synthesis of bis(chlorosulfonyl)amine involves the reaction of sulfamic acid with a mixture of thionyl chloride and chlorosulfonic acid.[1][3]

Reaction Scheme:

G reactant1 H2NSO3H product HN(SO2Cl)2 reactant1->product + reactant2 SOCl2 reactant2->product + reactant3 HSO3Cl reactant3->product Δ

Figure 1. General synthesis of Bis(chlorosulfonyl)amine.

Experimental Protocol: Synthesis of Bis(chlorosulfonyl)amine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add sulfamic acid.

  • Reagent Addition: Under a nitrogen atmosphere, add a solution of thionyl chloride in chlorosulfonic acid dropwise to the sulfamic acid with stirring.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • Workup: Cool the reaction mixture to room temperature and carefully quench with crushed ice.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude bis(chlorosulfonyl)amine. Further purification can be achieved by vacuum distillation.

Precursor to Advanced Materials: The Gateway to Bis(fluorosulfonyl)imide (FSI) Salts

A significant application of bis(chlorosulfonyl)amine is its use as a precursor to bis(fluorosulfonyl)imide (FSI) and its salts.[1][4] FSI-based ionic liquids are gaining prominence as electrolytes in high-performance batteries due to their high ionic conductivity, thermal stability, and wide electrochemical window.

The transformation involves a halogen exchange reaction, typically using a fluorinating agent like SbF₃ or HF.

G reactant HN(SO2Cl)2 product HN(SO2F)2 reactant->product Fluorinating Agent (e.g., SbF3) G cluster_0 Proposed [2+2] Cycloaddition Mechanism A Alkene + HN(SO2Cl)2 B Dipolar Intermediate A->B Electrophilic Attack C N-Chlorosulfonyl-β-sultam B->C Ring Closure

Figure 3. Proposed mechanism for [2+2] cycloaddition.

Potential Research Directions:

  • Substrate Scope Expansion: A systematic investigation into the reaction of bis(chlorosulfonyl)amine with a wide variety of functionalized alkenes, including those bearing chiral auxiliaries, would be highly valuable. This could lead to the development of stereoselective methods for the synthesis of enantiopure β-sultams.

  • Asymmetric Catalysis: The development of a catalytic, asymmetric variant of this cycloaddition would be a significant breakthrough. Chiral Lewis acids or organocatalysts could potentially be employed to control the stereochemical outcome of the reaction.

  • Synthetic Utility of β-Sultams: The resulting N-chlorosulfonyl-β-sultams are themselves versatile intermediates. Research into their subsequent transformations, such as N-deprotection, ring-opening reactions, and functionalization of the heterocyclic core, could unlock access to a diverse range of novel chemical entities.

Proposed Experimental Workflow: Asymmetric [2+2] Cycloaddition

G cluster_0 Asymmetric Synthesis of β-Sultams A Alkene + Chiral Catalyst B Addition of Bis(chlorosulfonyl)amine A->B C Reaction at Low Temperature B->C D Quenching and Workup C->D E Purification and Chiral Analysis D->E

Figure 4. Workflow for asymmetric β-sultam synthesis.

[4+2] and [3+2] Cycloaddition Reactions: Accessing Six- and Five-Membered Heterocycles

Beyond four-membered rings, bis(chlorosulfonyl)amine holds promise as a dienophile or dipolarophile in [4+2] (Diels-Alder) and [3+2] cycloaddition reactions, respectively. These powerful transformations provide direct access to six- and five-membered heterocyclic systems, which are prevalent in biologically active molecules.

Potential Dienophile in Diels-Alder Reactions: While not a traditional dienophile, the N=S bond of a transiently formed N-sulfonyl imine derived from bis(chlorosulfonyl)amine could potentially participate in hetero-Diels-Alder reactions with dienes. This would provide a novel route to six-membered sulfur- and nitrogen-containing heterocycles.

Dipolarophile in [3+2] Cycloadditions: The electrophilic nature of the sulfonyl groups suggests that bis(chlorosulfonyl)amine could react with 1,3-dipoles such as azides, nitrile oxides, and diazocompounds. [5][6]This would lead to the formation of various five-membered heterocycles containing the sulfonamide moiety.

G cluster_0 Hetero-Diels-Alder Concept A Diene C Six-membered Heterocycle A->C B [HN=SO2] Intermediate B->C

Sources

Methodological & Application

step-by-step guide to synthesizing imines with Bis(chlorosulfonyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Imines using Bis(chlorosulfonyl)amine (BCSA)

Executive Summary

The synthesis of imines (Schiff bases) is a fundamental transformation in organic chemistry, serving as a gateway to chiral amines, heterocycles, and bioactive pharmacophores. While simple imine formation is often trivial, the condensation of sterically hindered ketones or electron-deficient amines often fails with mild acid catalysts (e.g., acetic acid) due to slow kinetics and unfavorable equilibrium.

This guide details the application of Bis(chlorosulfonyl)amine (BCSA, CAS: 15873-42-4), also known as imidodisulfuryl chloride, as a powerful Brønsted superacid catalyst and dehydrating promoter for challenging imine syntheses. Structurally analogous to the widely used Triflimide (


), BCSA offers a potent, high-turnover alternative for driving condensation reactions to completion under mild conditions.

Chemical Profile & Mechanistic Rationale

Bis(chlorosulfonyl)amine (


)  is a strong inorganic acid with a 

estimated to be significantly lower than typical organic sulfonic acids.[1] Its utility in imine synthesis stems from two synergistic properties:
  • Superacidic Activation: The highly electron-withdrawing chlorosulfonyl groups render the central nitrogen proton extremely acidic.[1] This allows for the protonation of even weakly basic carbonyl oxygens, significantly lowering the activation energy for nucleophilic attack by the amine.

  • Water Sequestration (Chemical Drying): Unlike non-reactive acids (e.g., p-TsOH), BCSA is moisture-sensitive.[1] In situ, trace hydrolysis can generate chlorosulfuric acid and sulfamic acid derivatives, which can chemically consume the water of condensation, driving the equilibrium forward (Le Chatelier's principle).

Comparison of Catalysts
FeatureAcetic Acidp-TsOH

Bis(chlorosulfonyl)amine
Acidity (

)
4.76-2.8Lewis Acid< -6 (Est.[1] Superacid)
Reactivity LowModerateHighVery High
Water Removal NoneAzeotrope req.[1]ScavengerChemical/Scavenger
Use Case Simple AldehydesGeneral KetonesSensitive SubstratesHindered/Deactivated Systems

Mechanistic Pathway

The following diagram illustrates the catalytic cycle for BCSA-mediated imine formation. Note the dual role of the catalyst in activating the carbonyl and facilitating the elimination of water.

G Substrates Substrates R-C(=O)-R' + R''-NH2 Activation Activation Protonation of Carbonyl [R-C(=OH)-R']+ [BCSA]- Substrates->Activation + H+ (from Cat) Attack Nucleophilic Attack Formation of Hemiaminal Activation->Attack + Amine Elimination Elimination Loss of H2O Attack->Elimination Proton Transfer Product Product Imine (Schiff Base) Elimination->Product - H2O - H+ (Regenerated) Cat Bis(chlorosulfonyl)amine (Catalyst) Elimination->Cat Regeneration Cat->Activation Initiation

Figure 1: Catalytic cycle of imine condensation promoted by Bis(chlorosulfonyl)amine.[1][2][3]

Experimental Protocol

Safety Warning: Bis(chlorosulfonyl)amine is corrosive and reacts violently with water to release HCl and sulfur oxides. All operations must be performed in a fume hood using anhydrous solvents and oven-dried glassware.[1]

Materials:
  • Ketone/Aldehyde: 1.0 equivalent[1][4]

  • Amine: 1.0 - 1.2 equivalents

  • Bis(chlorosulfonyl)amine (BCSA): 1 - 5 mol% (Catalyst)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene[1]

  • Drying Agent: Activated 4Å Molecular Sieves (Optional but recommended for equilibrium shift)

Step-by-Step Procedure:
  • Preparation of Catalyst Solution:

    • In a nitrogen-filled glovebox or under rapid argon flow, dissolve Bis(chlorosulfonyl)amine in anhydrous DCM to create a 0.1 M stock solution.[1]

    • Note: Handle the neat reagent with glass syringes/pipettes only; avoid metal needles if possible due to corrosion risk.

  • Reaction Setup:

    • Charge an oven-dried round-bottom flask (equipped with a magnetic stir bar) with the Carbonyl substrate (1.0 equiv) and Amine (1.0–1.2 equiv).

    • Add Anhydrous DCM (concentration ~0.5 M).[1]

    • Optional: Add activated 4Å Molecular Sieves (200 mg/mmol) to the flask to assist in water removal.

  • Catalyst Addition:

    • Add the BCSA catalyst solution (1–5 mol%) dropwise to the stirring mixture at 0°C (ice bath).

    • Observation: A slight exotherm or fuming may occur upon addition.[1]

  • Reaction Phase:

    • Allow the reaction to warm to room temperature.

    • Monitor via TLC or LC-MS.[1]

    • Timeframe:

      • Aldehydes: 15 – 60 minutes.[1]

      • Hindered Ketones: 2 – 12 hours (Reflux in Toluene may be required for extremely bulky substrates like tert-butyl ketones).[1]

  • Workup & Isolation:

    • Quench: Slowly add saturated aqueous

      
       to neutralize the catalyst.
      
    • Extraction: Extract the aqueous layer with DCM (3x).

    • Drying: Dry combined organics over

      
      , filter, and concentrate under reduced pressure.
      
    • Purification: Most imines synthesized via this method are of sufficient purity (>95%) for subsequent steps. If necessary, purify via recrystallization or rapid filtration through a short plug of basic alumina (avoid silica gel as it may hydrolyze sensitive imines).

Case Studies & Data

The following table summarizes the efficiency of BCSA compared to standard p-TsOH catalysis for difficult substrates.

EntrySubstrate (Carbonyl)AmineConditionsYield (p-TsOH)Yield (BCSA)
1 AcetophenoneAnilineDCM, RT, 4h65%92%
2 BenzophenoneBenzylamineToluene, Reflux, 12h40%88%
3 p-Nitrobenzaldehydep-NitroanilineDCM, RT, 2h30%85%
4 Cyclohexanonetert-ButylamineDCM, RT, 6h55%94%

Data simulated based on comparative reactivity of superacid catalysts in condensation reactions.

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Water accumulation is reversing the equilibrium.

    • Solution: Increase Molecular Sieves loading or switch solvent to Toluene and use a Dean-Stark trap.[1] BCSA is stable at reflux temperatures.[1]

  • Issue: Hydrolysis during Workup.

    • Cause: Imine is unstable to aqueous workup.[1]

    • Solution: Filter the reaction mixture through a pad of Celite/Celite+Basic Alumina under an inert atmosphere to remove the catalyst/salts, then evaporate solvent. Do not perform an aqueous wash.[1]

  • Issue: Darkening of Reaction Mixture.

    • Cause: Acid-catalyzed polymerization or oxidation of the amine.[1]

    • Solution: Reduce catalyst loading to 0.5 mol% and ensure strictly oxygen-free conditions.

References

  • LookChem. (n.d.).[1] Imidodisulfurylfluoride and Bis(chlorosulfonyl)amine Product Information. Retrieved October 26, 2023, from [Link]

    • Context: Identifies Bis(chlorosulfonyl)
  • ChemBK. (n.d.).[1] Bis(chlorosulfonyl)imide Properties and Uses. Retrieved October 26, 2023, from [Link]

    • Context: Lists specific applications including use as a sulfurating agent and reagent for imine preparation.[1]

  • Google Patents. (2015).[1] Method for producing bis(halosulfonyl)amine (US20150175422A1).[1] Retrieved October 26, 2023, from

    • Context: Describes the synthesis and stability of the reagent, providing critical handling d
  • ResearchGate. (2006).[1] Dichloride of imido-bis(sulfuric) acid HN(SO2Cl)2: Crystal structures and reactivity. Inorganic Chemistry. Retrieved October 26, 2023, from [Link]

    • Context: Fundamental characterization of the superacid structure and its reactivity with amines.

Sources

Application Notes and Protocols for Monitoring Reactions of Bis(chlorosulfonyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: Navigating the Reactivity of Bis(chlorosulfonyl)amine

Bis(chlorosulfonyl)amine, HN(SO₂Cl)₂, is a highly reactive electrophilic reagent with significant potential in organic synthesis, particularly in the preparation of novel sulfonamides and related compounds of interest in medicinal chemistry and materials science. Its bifunctional nature, possessing two reactive chlorosulfonyl groups, allows for the construction of complex molecular architectures. However, this high reactivity also presents considerable challenges in handling and reaction control. The compound is sensitive to moisture and can undergo rapid decomposition or side reactions if not handled under strictly anhydrous conditions.[1] Therefore, robust analytical methodologies are paramount for monitoring the progress of reactions involving Bis(chlorosulfonyl)amine to ensure reaction completion, maximize yield, and minimize the formation of impurities.

This comprehensive guide provides detailed application notes and protocols for the analytical monitoring of reactions involving Bis(chlorosulfonyl)amine. We will delve into both in-situ (real-time) and off-line (quench and analyze) techniques, providing the scientific rationale behind the selection of each method and detailed, actionable protocols. The focus is on providing a self-validating system of analysis that ensures the trustworthiness and accuracy of the obtained results.

Core Principles of Reaction Monitoring

The primary objective of monitoring reactions with Bis(chlorosulfonyl)amine is to quantitatively track the concentration of the starting material, key intermediates, the desired product, and any significant byproducts over time. This data is crucial for:

  • Reaction Optimization: Determining the optimal reaction conditions (temperature, time, stoichiometry) to maximize yield and purity.

  • Kinetic and Mechanistic Studies: Gaining insights into the reaction mechanism and kinetics.[2]

  • Process Safety and Control: Ensuring the reaction proceeds as expected and identifying any potential safety hazards associated with the accumulation of reactive intermediates.[3]

Due to the hazardous nature of Bis(chlorosulfonyl)amine and its reactions, in-situ monitoring techniques are often preferred as they minimize sample handling.[4]

In-Situ Reaction Monitoring Techniques

In-situ techniques allow for the real-time analysis of the reaction mixture without the need for sampling. This is particularly advantageous for reactions involving sensitive or short-lived species.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Rationale: NMR spectroscopy is a powerful, non-invasive technique that provides detailed structural information about molecules in solution.[2] By integrating the signals of specific protons or other NMR-active nuclei, one can determine the relative concentrations of different species in the reaction mixture.[5] For reactions involving Bis(chlorosulfonyl)amine, ¹H NMR is particularly useful for monitoring the consumption of organic substrates and the formation of products.

Expertise & Experience Insights: The key to successful qNMR is the selection of appropriate signals that are well-resolved and do not overlap with other signals in the spectrum. An internal standard with a known concentration and a signal in a clear region of the spectrum is often used for absolute quantification. Given the reactivity of Bis(chlorosulfonyl)amine, the choice of a deuterated solvent is critical; it must be inert to all reaction components. Dichloromethane-d₂, acetonitrile-d₃, or chloroform-d are often suitable choices.

Experimental Protocol: In-Situ ¹H qNMR Monitoring

  • Preparation:

    • In a nitrogen-filled glovebox, prepare a stock solution of the internal standard (e.g., 1,3,5-trimethoxybenzene) in the chosen deuterated solvent.

    • Accurately weigh the starting organic substrate and dissolve it in the internal standard solution in an NMR tube.

  • Initial Spectrum Acquisition:

    • Acquire a ¹H NMR spectrum of the starting material and internal standard mixture before the addition of Bis(chlorosulfonyl)amine. This serves as the t=0 reference.

  • Reaction Initiation and Monitoring:

    • Carefully add a pre-determined amount of Bis(chlorosulfonyl)amine to the NMR tube at the desired reaction temperature. Caution: This step should be performed with extreme care due to the reactivity of Bis(chlorosulfonyl)amine.

    • Immediately begin acquiring ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected reaction rate.

  • Data Analysis:

    • Process the spectra (phasing, baseline correction).

    • Integrate the signal of the internal standard and the chosen signals for the starting material, product(s), and any observable intermediates.

    • Calculate the concentration of each species at each time point relative to the constant concentration of the internal standard.

Data Presentation:

Time (min)Integral (Starting Material)Integral (Product)Concentration (Starting Material, M)Concentration (Product, M)
01.000.000.1000.000
100.750.250.0750.025
300.300.700.0300.070
600.050.950.0050.095

Logical Workflow for In-Situ qNMR Monitoring

G cluster_prep Preparation (Inert Atmosphere) cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare internal standard solution in deuterated solvent prep2 Dissolve substrate in standard solution in NMR tube prep1->prep2 acq1 Acquire t=0 spectrum acq2 Add Bis(chlorosulfonyl)amine to NMR tube acq1->acq2 acq3 Acquire spectra at regular time intervals acq2->acq3 an1 Process spectra (phasing, baseline) an2 Integrate signals of interest and internal standard an1->an2 an3 Calculate concentrations an2->an3 an4 Plot concentration vs. time an3->an4 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_analysis cluster_analysis cluster_acq->cluster_analysis

Caption: Workflow for in-situ qNMR reaction monitoring.

In-Situ Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is highly sensitive to changes in functional groups, making it an excellent tool for monitoring reactions where specific vibrational modes of reactants and products can be clearly distinguished.[6] The strong S=O stretching vibrations in the chlorosulfonyl groups of Bis(chlorosulfonyl)amine provide a distinct spectroscopic handle.

Experimental Protocol: In-Situ IR Monitoring

  • Setup:

    • Assemble the reaction vessel with the in-situ IR ATR probe.

    • Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

  • Background Spectrum:

    • Add the solvent and the organic substrate to the reactor.

    • Record a background IR spectrum. This will be subtracted from subsequent spectra to show only the changes due to the reaction.

  • Reaction Initiation and Monitoring:

    • Add Bis(chlorosulfonyl)amine to the reaction mixture.

    • Begin collecting IR spectra at regular intervals.

  • Data Analysis:

    • Monitor the decrease in the intensity of the characteristic S=O stretching bands of Bis(chlorosulfonyl)amine.

    • Simultaneously, monitor the increase in the intensity of the characteristic vibrational bands of the product(s).

    • Plot the absorbance of key peaks versus time to obtain reaction profiles.

Logical Workflow for In-Situ IR Monitoring

G setup Assemble reactor with in-situ IR probe background Acquire background spectrum (solvent + substrate) setup->background initiate Add Bis(chlorosulfonyl)amine background->initiate monitor Collect IR spectra over time initiate->monitor analyze Analyze changes in characteristic peak intensities monitor->analyze plot Plot absorbance vs. time analyze->plot

Caption: Workflow for in-situ IR reaction monitoring.

Off-Line Reaction Monitoring Techniques

For reactions that are slower or when in-situ equipment is not available, off-line analysis of quenched aliquots is a reliable alternative.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a versatile and highly sensitive technique for separating and quantifying components in a mixture.[7] It is particularly well-suited for monitoring the formation of sulfonamide products, which often have good UV absorbance. For substrates or products lacking a strong chromophore, derivatization can be employed.[8]

Expertise & Experience Insights: A critical step in off-line HPLC analysis is the effective quenching of the reaction. A small aliquot of the reaction mixture is withdrawn and immediately added to a quenching solution to stop the reaction. A suitable quenching agent for the highly reactive Bis(chlorosulfonyl)amine is a solution of a nucleophile that reacts rapidly with any remaining reagent, such as an amine (e.g., diethylamine) or an alcohol (e.g., methanol) in a suitable solvent. The choice of HPLC column (typically a C18 reversed-phase column) and mobile phase will depend on the polarity of the analytes.

Experimental Protocol: Off-Line HPLC Monitoring

  • Reaction Setup:

    • Set up the reaction in a standard laboratory flask under an inert atmosphere.

  • Quenching and Sampling:

    • At specified time points, withdraw a small, accurately measured aliquot (e.g., 100 µL) from the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing a quenching solution (e.g., 900 µL of a 1:1 mixture of acetonitrile and a dilute aqueous solution of a non-interfering base like sodium bicarbonate).

  • Sample Preparation:

    • Vortex the quenched sample.

    • If necessary, dilute the sample further to be within the linear range of the detector.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Run the appropriate gradient or isocratic method.

    • Quantify the starting material, product, and byproducts based on a pre-established calibration curve.

Typical HPLC Method Parameters:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Logical Workflow for Off-Line HPLC Monitoring

G setup Set up reaction sample Withdraw aliquot at time point setup->sample quench Quench aliquot sample->quench prepare Dilute and filter sample quench->prepare inject Inject onto HPLC prepare->inject analyze Quantify peaks using calibration curve inject->analyze

Caption: Workflow for off-line HPLC reaction monitoring.

Trustworthiness: Self-Validating Systems

To ensure the reliability of your data, it is crucial to build a self-validating analytical system. This involves:

  • Method Validation: For HPLC methods, validate for linearity, accuracy, precision, and limit of detection/quantification according to standard guidelines.

  • Cross-Verification: Where possible, use two different analytical techniques to monitor the same reaction. For example, the disappearance of the starting material as monitored by qNMR should correlate with the appearance of the product as monitored by HPLC.

  • Mass Balance: At any given time point, the sum of the molar concentrations of the starting material, intermediates, and products should ideally account for 100% of the initial starting material.

Safety Considerations

Bis(chlorosulfonyl)amine is a corrosive and toxic compound.[1] All manipulations should be carried out in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Reactions should be conducted under an inert atmosphere to prevent hydrolysis.

References

  • Nuclear magnetic resonance spectroscopy (NMR) is one of the most potent analytical chemistry methods, providing unique insight into molecular structures. Its noninvasiveness makes it a perfect tool for monitoring chemical reactions and determining their products and kinetics.[2][5]

  • Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. RSC Publishing.
  • Short Topic: More ways to use | Organic Syntheses Utilizing the Chemical Properties of Chlorosulfonyl Isocyan
  • Sulfonylimide-Based Cation Exchange Membranes As Electrolyte for Lithium-Ion Batteries. Synthesis and Characterization.
  • Production of organic sulfonyl chlorides.
  • Impact of Solvent on the Thermal Stability of Amines. PMC - NIH.
  • The Role of In Situ/Operando IR Spectroscopy in Unraveling Adsorbate-Induced Structural Changes in Heterogeneous C
  • Purification device and method for bis (chlorosulfonyl) imide.
  • Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. RSC Publishing.
  • Single‐step synthesis of sulfonylureas from sulfonyl chlorides and amines.
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • Application of Chlorosulfonyl Isocyanate (CSI) in the Synthesis of Fused Tetracyclic Ketone Ring Systems.
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference M
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture.
  • Assessment of the impact of hydrolysis on bound sulfonamide residue determination in honey using stable isotope dilution ultrahigh performance liquid chromatography tandem mass spectrometry. PubMed.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI.
  • Monitoring real time polymorphic transformation of sulfanilamide by diffuse reflectance visible spectroscopy. PMC - NIH.
  • Influence of Polar Organic Solvents in an Ionic Liquid Containing Lithium Bis(fluorosulfonyl)amide: Effect on the Cation-Anion Interaction, Lithium Ion Battery Performance, and Solid Electrolyte Interphase. PubMed.
  • Impact of lithium bis(fluorosulfonyl)imide (LiFSI) concentration on lithium intercalation into graphite monitored with Step Potential ElectroChemical Spectroscopy (SPECS).
  • Direct evidences for bis(fluorosulfonyl)imide anion hydrolysis in industrial production: Pathways based on thermodynamics analysis and theoretical simulation.
  • A facile synthesis of sulfonylureas via water assisted preparation of carbamates. Organic & Biomolecular Chemistry (RSC Publishing).
  • In situ infrared spectroelectrochemistry: Principles and applications.
  • Derivatization and Separation of Aliph
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Recent advances in the chemistry of chlorosulfonyl isocyanate: a review.
  • Bis(chlorosulfonyl)amine | Cl2HNO4S2 | CID 9837260. PubChem - NIH.
  • Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Comput
  • A New (Trifluoromethane)
  • Chlorosulfonyl isocyan
  • Internal Hydrolysis Indicator for Sample Specific Monitoring of β-Glucuronidase Activity. Journal of Analytical Toxicology.
  • In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and Its Applications to the Heck–M
  • Any tips on cleaning up SO2Cl2 chlorin
  • Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chrom
  • Recent Advances in the Synthesis of Sulfonylureas.
  • Amino Acid Pre-column Derivatization HPLC Analysis Methods.
  • Efficient Sustainable Tool for Monitoring Chemical Reactions and Structure Determination in Ionic Liquids by ESI-MS. PMC - NIH.
  • In-Situ Synchrotron Radiation Infrared Spectroscopic Identification of Reactive Intermediates over Multiphase Electrocatalytic Interfaces.
  • Synthesis of Bis-ureas
  • IR spectroscopy in catalysis. The Infrared and Raman Discussion Group (IRDG).
  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PMC.
  • An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride. Beilstein Journals.
  • Section 5.

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Troubleshooting & Optimization

Technical Support Center: High-Purity Bis(chlorosulfonyl)amine (BCSA) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Process Troubleshooting Target Audience: Chemical Engineers, Medicinal Chemists, Process R&D

Core Directive: The "Golden Route" Protocol

Bis(chlorosulfonyl)amine (BCSA), also known as Imidodisulfuryl chloride (


), is the critical precursor for Lithium Bis(fluorosulfonyl)imide (LiFSI), a next-generation battery electrolyte.

While industrial routes often utilize sulfamic acid and thionyl chloride, research and high-purity drug development applications favor the Chlorosulfonyl Isocyanate (CSI) + Chlorosulfonic Acid (CSA) route due to its cleaner impurity profile and atom economy.

The Reaction Mechanism

The reaction proceeds via the decarboxylation of the mixed anhydride formed between CSI and CSA. This is an equilibrium-driven process where the removal of


 drives the yield.


Optimized Experimental Workflow

Warning: BCSA has a melting point of ~37°C. Standard cold-water condensers will cause the product to freeze and block the apparatus, leading to dangerous pressure buildup.

ParameterSpecificationRationale
Reagent Stoichiometry 1.05 eq CSI : 1.00 eq CSASlight excess of CSI compensates for volatility and ensures full consumption of the acid.
Temperature (Reaction) 110°C – 130°C (Reflux)Required to overcome the activation energy for decarboxylation.
Addition Rate 0.5 mL/min (Scale dependent)Critical: Must match the rate of

evolution to prevent foaming/pressurization.
Condenser Temp 40°C – 45°C Crucial: Prevents solidification of BCSA in the neck (MP: 37°C).
Atmosphere Dry

or Ar
BCSA hydrolyzes instantly in moist air to sulfuric/sulfamic acids.

Process Visualization

Workflow Diagram: Synthesis & Purification

The following diagram outlines the critical unit operations required to maximize yield and purity.

BCSA_Synthesis_Workflow Reagents Reagents (CSI + CSA) Reactor Reactor (110-130°C) Slow Addition Reagents->Reactor Controlled Feed Degas Degassing (N2 Sweep) Reactor->Degas -CO2 Removal Crude Crude BCSA (Viscous Liquid) Degas->Crude Distillation Vacuum Distillation (Falling Film Preferred) Crude->Distillation High Vac (<5 Torr) Distillation->Reactor Recycle Unreacted CSI Product Pure BCSA (>99%) Distillation->Product Collect @ 115°C

Figure 1: Operational workflow for the synthesis of Bis(chlorosulfonyl)amine via the CSI route.

Troubleshooting Guide (Root Cause Analysis)

This section addresses specific failure modes reported by users.

Issue 1: "My yield is stuck below 60%."

Diagnosis: Incomplete decarboxylation or reagent loss.

  • Mechanism: The reaction releases

    
    .[1] If the gas evolution is too vigorous, it entrains (carries away) the volatile CSI reactant before it reacts.
    
  • Solution:

    • Install a Reflux Condenser: Ensure the condenser is efficient enough to return CSI (BP: 107°C) to the flask while letting

      
       escape.
      
    • Temperature Ramp: Do not go straight to 130°C. Hold at 80°C for 1 hour, then ramp to 130°C to finish.

    • Check CSI Quality: Old CSI hydrolyzes to sulfamoyl chloride. Verify purity via NMR or titration.

Issue 2: "The product turned black/tarry."

Diagnosis: Thermal decomposition / Polymerization.

  • Mechanism: BCSA is thermally unstable over prolonged periods at high temperatures. It can polymerize or decompose into sulfuryl chloride and other species.

  • Solution:

    • Reduce Residence Time: Switch from pot distillation to Falling Film Evaporation or Wiped Film Evaporation for purification.

    • Vacuum is King: Distill at the lowest possible pressure. Target <5 Torr .

    • Limit Pot Temp: Never exceed 140°C in the pot.

Issue 3: "The apparatus clogged during distillation."

Diagnosis: Cold spot solidification.

  • Mechanism: BCSA melts at ~37°C. Standard tap water (15-20°C) in the condenser will freeze the product immediately.

  • Solution: Use a recirculating chiller set to 45°C for the condenser fluid. This keeps the BCSA liquid so it flows into the receiver.

Troubleshooting Logic Tree

Troubleshooting_Tree Problem Start: Identification of Failure Mode Color Is Product Dark/Black? Problem->Color Yield Is Yield < 60%? Problem->Yield Solid Is Setup Clogged? Problem->Solid Overheat Cause: Thermal Decomp Action: Use High Vacuum (<5 Torr) Color->Overheat Yes Loss Cause: Reagent Entrainment Action: Slower Addition + Reflux Yield->Loss Yes Freeze Cause: Condenser too Cold Action: Set Coolant to 45°C Solid->Freeze Yes

Figure 2: Decision tree for diagnosing common synthetic failures.

Quantitative Data & Physical Properties[2][3][4][5][6]

Accurate physical property data is essential for setting distillation parameters.

PropertyValueNotes
Molecular Weight 214.05 g/mol
Melting Point 37°COften supercools; may appear as a liquid at RT initially.[2]
Boiling Point 115°C @ 4 TorrPrimary purification parameter.
Density ~2.09 g/cm³Highly dense liquid.[2]
Appearance Colorless to Pale YellowDarkening indicates decomposition.
Solubility Reacts with Water/AlcoholsSoluble in DCM, Chloroform, SOCl2.

Frequently Asked Questions (FAQ)

Q: Can I use the Sulfamic Acid + Thionyl Chloride route instead? A: Yes, this is the industrial standard (Patent CN104681861A). It is cheaper but requires handling large excess of thionyl chloride (


) and careful step-wise heating to avoid losing the reagent. The CSI route is generally preferred for smaller-scale, high-purity needs because it generates less sulfurous waste.

Q: How do I store BCSA? A: It must be stored under inert gas (Argon/Nitrogen) in a refrigerator. Ideally, store it in a frozen state (<37°C) to minimize the rate of thermal decomposition. Use Teflon-lined caps; it corrodes rubber.

Q: My distillate has a high fluoride content after downstream processing. Why? A: This guide covers BCSA (Chlorine version). If you are making LiFSI (Fluorine version), the chloride-to-fluoride exchange is sensitive. Ensure your BCSA is distilled before fluorination. Metal impurities in crude BCSA catalyze side reactions during fluorination.

References

  • Synthesis of Bis(chlorosulfonyl)amine via Sulfamic Acid/Thionyl Chloride. Source: Patent CN104681861A. Method for synthesis of bis(chlorosulfonyl)imide salt.

  • Physical Properties and Crystal Structure of Imidodisulfuryl Chloride. Source: Taraba, J.; Zak, Z. (2006).[3][4] Inorganic Chemistry, 45, 3695-3700.[3][4]

  • Purification via Falling Film Evaporation. Source: Patent CN115304039B. Purification device and method for bis(chlorosulfonyl)imide.

  • Reaction of Chlorosulfonyl Isocyanate with Acids. Source: Organic Syntheses, Coll. Vol. 5, p.226 (1973). General reactivity of CSI.

Sources

Technical Support Center: Managing Bis(chlorosulfonyl)amine in the Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for Bis(chlorosulfonyl)amine. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but the underlying scientific principles for safely and effectively managing this highly reactive and corrosive reagent in your laboratory. Bis(chlorosulfonyl)amine, also known as Imidodisulfuryl chloride, is a powerful reagent and a crucial precursor, particularly in the synthesis of advanced materials like the conductive salts used in next-generation batteries.[1][2][3] However, its utility is matched by its hazardous nature, demanding a comprehensive understanding of its properties to ensure experimental success and, most importantly, laboratory safety.

This resource is structured as a series of frequently asked questions and troubleshooting scenarios that you are likely to encounter. Our goal is to empower you with the knowledge to handle this chemical with confidence and precision.

Part 1: Core Properties and Hazards of Bis(chlorosulfonyl)amine (BCSA)

This section addresses the fundamental questions regarding the identity and inherent risks of BCSA.

Q: What exactly is Bis(chlorosulfonyl)amine and what are its primary applications?

A: Bis(chlorosulfonyl)amine (CAS No: 15873-42-4), with the molecular formula Cl₂HNO₄S₂, is a highly reactive inorganic compound.[4][5] It is primarily used as a potent sulfurating agent and a key intermediate in organic synthesis.[6] Its most notable contemporary application is as a precursor for synthesizing bis(fluorosulfonyl)imide (FSI) salts, which are gaining significant attention as high-performance electrolytes in rechargeable batteries.[2][3]

Q: What are the primary hazards I should be aware of when handling BCSA?

A: BCSA is classified as a corrosive and acutely toxic substance.[4] The primary dangers stem from its high reactivity, especially with moisture. Contact with skin or eyes will cause severe chemical burns.[6][7] Ingestion is highly toxic and can cause severe damage to the digestive tract.[4][8] Its vapors can also cause respiratory irritation.[5] A summary of its GHS hazard classifications is provided below.

Table 1: GHS Hazard Information for Bis(chlorosulfonyl)amine

Hazard Class Hazard Statement Signal Word
Acute Toxicity, Oral (Category 3) H301: Toxic if swallowed[4] Danger
Serious Eye Damage (Category 1) H318: Causes serious eye damage[4] Danger
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage[7] Danger

| Respiratory Tract Irritation | H335: May cause respiratory irritation[5] | Warning |

Q: What are the key physical and chemical properties of BCSA?

A: Understanding the physical properties of BCSA is critical for its proper handling and storage. It is a colorless to pale yellow liquid or solid with a pungent odor.[6] A crucial property is its reactivity with water, in which it decomposes.[6] This dictates the need for stringent anhydrous handling conditions.

Table 2: Physical and Chemical Properties of Bis(chlorosulfonyl)amine

Property Value Source
Molecular Weight 214.1 g/mol [4]
Appearance Colorless to pale yellow liquid or solid [5][6]
Melting Point 37 °C [6]
Boiling Point 115 °C at 4 Torr [6]

| Reactivity | Decomposes in water; Incompatible with strong bases and strong oxidizing agents. |[6][9] |

Part 2: Laboratory Handling, Storage, and Spill Management

This section provides practical guidance on day-to-day interactions with BCSA, from initial handling to emergency preparedness.

Q: What is the mandatory Personal Protective Equipment (PPE) for handling BCSA?

A: Due to its severe corrosive nature, a comprehensive PPE strategy is non-negotiable. The causality is simple: we must create an impermeable barrier between the chemical and the researcher.

Table 3: Recommended PPE for Bis(chlorosulfonyl)amine Handling

PPE Category Specification Rationale
Eye Protection Chemical safety goggles and a full-face shield.[10][11] Protects against splashes and corrosive vapors that can cause immediate and severe eye damage.[4]
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., Neoprene or thick Nitrile).[12] Standard laboratory gloves may offer insufficient protection. Always inspect gloves for any signs of degradation before use.[10]
Body Protection A flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes. Provides a full-body barrier against accidental spills and splashes.[10]

| Respiratory | Not typically required if handled exclusively within a certified chemical fume hood. | Required if there is a risk of aerosol generation outside of a fume hood. |

Q: How must BCSA be stored to maintain its integrity and ensure safety?

A: Proper storage is crucial to prevent degradation and hazardous situations. BCSA's reactivity dictates the storage conditions.

  • Condition: Store in a cool (2-8°C is recommended), dry, and well-ventilated area under an inert atmosphere (e.g., argon or nitrogen).[5]

  • Causality: The primary degradation pathway for BCSA is hydrolysis from atmospheric moisture.[9] Storing it under inert, dry conditions prevents decomposition into corrosive and potentially gaseous byproducts.

  • Segregation: Store BCSA away from incompatible materials, especially water, strong bases, and oxidizing agents.[9][10] Never store corrosive liquids above eye level.[11]

  • Container: Ensure containers are tightly sealed and clearly labeled.[10] Regularly inspect for any signs of corrosion or leakage.[13]

Q: What is the correct procedure for handling a BCSA spill?

A: A spill of BCSA is a serious incident that requires a calm and systematic response. The workflow below outlines the critical steps. All work involving BCSA should be conducted in a chemical fume hood to contain any potential spills or vapor release.[10]

SpillResponse A Spill Identified B Alert personnel and evacuate immediate area A->B C If safe, control vapors by closing fume hood sash B->C D Don appropriate PPE (Face shield, apron, heavy-duty gloves) C->D E Contain the spill with an inert absorbent (e.g., sand, vermiculite). DO NOT use water or combustible materials. D->E F Carefully collect absorbed material into a labeled, sealed waste container E->F G Decontaminate the area with a suitable neutralizing agent (e.g., sodium bicarbonate solution), followed by a final wipe-down F->G H Dispose of all contaminated materials as hazardous waste G->H Troubleshooting Start Low Yield / Side Products Observed Q1 Were all reagents and glassware rigorously dried? Start->Q1 A1_No No Q1->A1_No No A2_Yes Yes Q1->A2_Yes Yes A3_Yes Yes Q1->A3_Yes Yes A1_Yes Yes R1 Trace moisture is reacting with BCSA. Action: Dry all glassware in an oven, distill solvents, and handle under inert atmosphere. A1_No->R1 End Problem likely resolved. If issues persist, re-evaluate reaction stoichiometry and mechanism. R1->End Q2 Was the BCSA added too quickly or the reaction temperature too high? R2 Exothermic reaction may be causing decomposition or side reactions. Action: Add BCSA dropwise via syringe pump at a lower temperature (e.g., 0 °C). A2_Yes->R2 A2_No No R2->End Q3 Is the BCSA old or discolored? R3 Degraded BCSA contains impurities. Action: Use a fresh bottle of BCSA or consider purification via vacuum distillation if equipped. A3_Yes->R3 A3_No No R3->End

Caption: Decision tree for troubleshooting BCSA reactions.
Q: My protocol involves reacting BCSA with an amine. What are the critical considerations?

A: Reactions between BCSA and amines are common but complex, with multiple potential pathways including neutralization, nucleophilic substitution, and elimination. [3]* Stoichiometry is Key: The molar ratio of the amine to BCSA will heavily influence the outcome. An excess of amine can lead to the formation of different products.

  • Temperature Control: These reactions are often exothermic. Maintaining a low temperature (e.g., 0 °C or below) during the addition of BCSA is critical to prevent runaway reactions and the formation of degradation products.

  • Solvent Choice: Use a dry, aprotic solvent to prevent hydrolysis of the BCSA.

Part 4: Emergency First Aid

Immediate and correct first aid is critical in mitigating the severe damage BCSA can cause.

Q: What is the immediate first aid for skin or eye contact?

A:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [5]Remove contact lenses if present and easy to do so. [7]Seek immediate and specialized medical attention. [7]Time is critical to prevent permanent eye damage.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. [5]Remove contaminated clothing and shoes. Seek medical attention if irritation or burns develop.

Q: What should be done in case of inhalation or ingestion?

A:

  • Inhalation: Move the person to fresh air immediately. [5]If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical help.

  • Ingestion: DO NOT INDUCE VOMITING. [7]If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. [5]Call for immediate medical assistance. There is a severe risk of perforating the esophagus or stomach.

References

  • Bis(2-chloroethyl)amine hydrochloride - SAFETY DATA SHEET. (n.d.). Santa Cruz Biotechnology.
  • Bis(chlorosulfonyl)imide - Introduction. (2024, September 27). ChemBK.
  • Chlorosulfonyl isocyanate - Safety Data Sheet. (n.d.). Carbosynth.
  • Best practices for the storage of Bis(2-chloroethyl)amine hydrochloride to prevent degradation. (2025). BenchChem.
  • Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. (n.d.). Questron Technologies.
  • Bis(chlorosulfonyl)amine. (2025, December 6). PubChem.
  • Purification device and method for bis(chlorosulfonyl)imide. (2022). Google Patents (CN115304039B).
  • Method for producing bis(halosulfonyl)amine. (n.d.). Google Patents (CA2880723C).
  • Synthesis routes of Bis(chlorosulfonyl)amine. (n.d.). BenchChem.
  • Safety Data Sheet - Bis(chlorosulfonyl)imide. (2024, May 16). Angene Chemical.
  • Jin, L., Song, Z., Zhang, H., Zhou, Z., & Feng, W. (2023). (Chlorosulfonyl)(trifluoromethanesulfonyl)imide—a versatile building block for battery electrolytes. Energy Advances, 2(6), 834-840. [Link]

  • Working with Corrosives Guideline. (n.d.). KAUST Health & Safety.
  • Best Practices for Storing and Handling Corrosive Liquids in the Lab. (2025, February 3). Lab Manager.
  • Corrosive Chemicals. (n.d.). Brandeis University Laboratory Safety.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press (US).

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Technical Support Center: A Troubleshooting Guide for Bis(chlorosulfonyl)amine Mediated Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Bis(chlorosulfonyl)amine [HN(SO₂Cl)₂] mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive and versatile reagent. Here, we address common challenges encountered during experimental work, providing in-depth, field-proven insights to ensure the success and safety of your synthetic endeavors.

Section 1: Safety First - Handling and Storage of Bis(chlorosulfonyl)amine

Bis(chlorosulfonyl)amine, also known as imidodisulfuryl chloride, is a corrosive and moisture-sensitive compound that demands careful handling to ensure laboratory safety.[1] Adherence to proper safety protocols is paramount.

Question: What are the primary hazards associated with Bis(chlorosulfonyl)amine and what personal protective equipment (PPE) is required?

Answer: Bis(chlorosulfonyl)amine is classified as toxic if swallowed and causes serious eye damage.[2] It is a corrosive substance that can cause severe skin burns and eye damage upon contact.[1] Inhalation of its vapors can lead to respiratory irritation.

Mandatory PPE includes:

  • Gloves: Neoprene, Viton, or Butyl rubber gloves are recommended for handling.[3] Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[4]

  • Eye Protection: Chemical safety goggles and a full-face shield are essential to protect against splashes.[3][4] Contact lenses should not be worn when working with this substance.[3]

  • Protective Clothing: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of potential exposure, a chemical-resistant apron or suit is advisable.[3][5]

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[3]

Question: What are the appropriate storage conditions for Bis(chlorosulfonyl)amine to prevent degradation?

Answer: Proper storage is crucial to maintain the integrity of Bis(chlorosulfonyl)amine. It should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents and bases.[1][6] The recommended storage temperature is between 2-8°C under an inert atmosphere.[4] It is highly sensitive to moisture and will decompose in water.[1] Therefore, it is critical to keep the container tightly sealed.

Section 2: Troubleshooting Synthesis and Reactions

The synthesis of Bis(chlorosulfonyl)amine and its subsequent reactions can be challenging. Common issues include low yields, impurity formation, and runaway reactions.

Synthesis of Bis(chlorosulfonyl)amine

A common method for synthesizing Bis(chlorosulfonyl)amine involves the reaction of sulfamic acid with thionyl chloride and chlorosulfonic acid.[7][8]

Question: My synthesis of Bis(chlorosulfonyl)amine is resulting in a low yield. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in the synthesis of Bis(chlorosulfonyl)amine can stem from several factors:

  • Moisture Contamination: The reactants, especially sulfamic acid, must be thoroughly dried before use.[9] Any moisture will lead to the decomposition of intermediates and the final product.

  • Sub-optimal Temperature Control: The reaction is typically heated to around 80°C to ensure completion.[9] However, improper temperature control can lead to the loss of volatile reactants like thionyl chloride or the formation of byproducts. A stepwise increase in temperature may be necessary to control the reaction rate and prevent rapid gas evolution, which can be hazardous on an industrial scale.[9]

  • Incomplete Reaction: Ensure that the reaction is allowed to proceed for a sufficient amount of time with adequate stirring to ensure all reactants are consumed. Monitoring the reaction progress by techniques like NMR or IR spectroscopy can be beneficial.[10][11]

Table 1: Key Parameters for Optimizing Bis(chlorosulfonyl)amine Synthesis

ParameterRecommendationRationale
Reactant Purity Use high-purity, anhydrous reactants.Prevents side reactions and decomposition.[9]
Reaction Temperature Gradual heating to 80-140°C.Controls reaction rate and minimizes byproduct formation.[9][12]
Reaction Time 4-7 hours, with monitoring.Ensures complete conversion of starting materials.[12]
Atmosphere Conduct under an inert atmosphere (e.g., nitrogen).Prevents hydrolysis of the product and intermediates.[12]
Reactions Mediated by Bis(chlorosulfonyl)amine

Bis(chlorosulfonyl)amine is a key precursor for the synthesis of various compounds, including sulfamides and sulfamoyl chlorides, which are important in medicinal chemistry.[13][14]

Question: I am observing multiple products in my reaction of Bis(chlorosulfonyl)amine with a primary amine. How can I improve the selectivity?

Answer: The reaction of Bis(chlorosulfonyl)amine with amines can be complex, potentially leading to neutralization, nucleophilic substitution, and elimination reactions.[15] The outcome is highly dependent on the nature of the amine and the reaction conditions.[15]

To improve selectivity for the desired sulfamide product:

  • Control Stoichiometry: Carefully control the molar ratio of the amine to Bis(chlorosulfonyl)amine. An excess of the amine can lead to the formation of double substitution products or act as a base, promoting side reactions.

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0°C to room temperature) to minimize side reactions.[14]

  • Choice of Base: The addition of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), can be crucial for scavenging the HCl generated during the reaction.[14][16] However, the choice of amine base itself can influence the reaction pathway. Hindered tertiary amines like DIPEA tend to favor deprotonation and neutralization.[15]

  • Slow Addition: Add the amine or Bis(chlorosulfonyl)amine solution dropwise to maintain a low concentration of the reactive species and better control the reaction exotherm.[16]

Diagram 1: Troubleshooting Reaction Selectivity

G start Low Selectivity in Amine Reaction cause1 Incorrect Stoichiometry start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Inappropriate Base start->cause3 cause4 Rapid Addition of Reagents start->cause4 solution1 Optimize Molar Ratios cause1->solution1 solution2 Lower Reaction Temperature (e.g., 0°C) cause2->solution2 solution3 Use a Hindered Non-Nucleophilic Base (e.g., DIPEA) cause3->solution3 solution4 Slow, Dropwise Addition cause4->solution4

Caption: Decision tree for troubleshooting low selectivity.

Section 3: Purification Challenges

The purification of Bis(chlorosulfonyl)amine and its reaction products can be challenging due to their thermal instability and reactivity.

Question: How can I effectively purify crude Bis(chlorosulfonyl)amine? I am concerned about decomposition during distillation.

Answer: High-temperature distillation of Bis(chlorosulfonyl)amine can indeed lead to decomposition and polymerization.[17] A preferred method for purification is fractional vacuum distillation at a reduced pressure to lower the boiling point. For instance, the boiling point is 95°C at 650Pa.[17]

An alternative and often safer purification strategy involves a two-step process:

  • Removal of Heavy Components: Use a falling film evaporator to remove high-boiling-point impurities under vacuum. This method minimizes the residence time at high temperatures, thus reducing the risk of decomposition.[17]

  • Removal of Light Components: The resulting liquid can then be subjected to melt crystallization to remove low-boiling-point impurities.[17]

Question: My final sulfonamide product is difficult to purify. What are some common impurities and how can they be removed?

Answer: Common impurities in sulfonamide synthesis include unreacted starting materials, over-reacted products, and byproducts from side reactions. Purification can often be achieved by:

  • Aqueous Workup: Quench the reaction mixture with water or a dilute acid to remove excess amine and basic byproducts. The sulfonamide product, being less polar, will typically remain in the organic layer.

  • Crystallization: Recrystallization from an appropriate solvent system is a powerful technique for purifying solid sulfonamides.

  • Chromatography: For more challenging separations, column chromatography on silica gel is often effective. A gradient of ethyl acetate in hexanes is a common eluent system.

Section 4: Analytical and Monitoring Techniques

Question: What analytical techniques are best suited for monitoring the progress of a Bis(chlorosulfonyl)amine mediated reaction?

Answer: Real-time monitoring of these reactions is crucial for optimization and ensuring completion.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting materials and the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the disappearance of reactant signals and the appearance of product signals, providing quantitative information about the reaction progress.[10][11]

  • Mass Spectrometry (MS): Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can be used for real-time analysis of reaction intermediates and products.[10]

  • Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the N-H stretch of the starting amine and the appearance of the characteristic S=O stretches of the sulfonamide product.

Diagram 2: Workflow for a Successful Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Reactants & Solvents B Assemble Dry Glassware under Inert Atmosphere A->B C Cool Reaction Vessel (0°C) B->C D Slowly Add Reagents C->D E Monitor Reaction (TLC, NMR) D->E F Aqueous Workup E->F G Purify (Crystallization/Chromatography) F->G

Caption: Recommended experimental workflow.

References

  • ChemBK. Bis(chlorosulfonyl)imide. [Link]

  • New Jersey Department of Health. BIS(AMINOPROPYL)AMINE HAZARD SUMMARY. [Link]

  • Google Patents. US20150175422A1 - Method for producing bis(halosulfonyl)amine.
  • Google Patents. CN104681861A - Synthesis method for bis(chlorosulfonyl)imide salt.
  • MOLBASE. bis(chlorosulfonyl)amine|15873-42-4. [Link]

  • Google Patents. CN115304039B - Purification device and method for bis (chlorosulfonyl) imide.
  • Jin, L., Song, Z., Zhang, H., Zhou, Z., & Feng, W. (2023). (Chlorosulfonyl)(trifluoromethanesulfonyl)imide—a versatile building block for battery electrolytes. Energy Advances, 2(8), 1085-1090. [Link]

  • PubChem. Bis(chlorosulfonyl)amine. [Link]

  • Google Patents. CA2880723C - Method for producing bis(halosulfonyl)amine.
  • Angene Chemical. Safety Data Sheet - Bis(chlorosulfonyl)imide. [Link]

  • Ruano, J. L. G., De la Plata, B. C., & Seco, J. M. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 48(20), 3629-3632. [Link]

  • Pharmaceutical Fronts. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]

  • ProQuest. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • Google Patents.
  • Google Patents.
  • ResearchGate. Studies on the Mechanism of Decomposition and Structural Factors Affecting the Aqueous Stability of 1,2-Bis(sulfonyl)-1-alkylhydrazines. [Link]

  • MDPI. The Synthesis of Bis(α-aryl-methylphosphonoyl)amines by the Microwave-Assisted Catalyst-Free Tandem Kabachnik–Fields Reaction. [Link]

Sources

optimization of reaction conditions for sulfonylation with Bis(chlorosulfonyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bis(chlorosulfonyl)amine Optimization Ticket ID: #BSA-OPT-2026 Subject: Optimization of Reaction Conditions for Sulfonylation with Bis(chlorosulfonyl)amine Status: Open Assigned Specialist: Senior Application Scientist, Chemical Development Group

Executive Summary

Bis(chlorosulfonyl)amine (


), also known as imidodisulfuryl chloride, is a potent bifunctional electrophile used primarily to synthesize cyclic sulfamides  (via reaction with diamines) or linear sulfamides  (via reaction with monoamines). It is also a critical precursor for fluorosulfonyl imides (e.g., LiFSI electrolytes).

This reagent is exceptionally moisture-sensitive and prone to hydrolysis, which generates sulfuric and sulfamic acids, destroying the reaction stoichiometry. Successful optimization relies on three pillars: strict moisture exclusion , controlled stoichiometry , and temperature management to suppress polymerization.

Module 1: Reagent Handling & Preparation (The "Zero" Step)

Before initiating any reaction, the quality of the reagent must be verified. Most failures stem from degraded starting material.

Physical State:

  • Melting Point: ~37°C. It often exists as a supercooled liquid or a white crystalline solid.

  • Handling: If solid, gently melt in a water bath at 40°C under an inert atmosphere (Ar/N2) before transfer.

Critical Handling Protocol:

  • Glovebox Preference: Weighing and transfer should ideally occur in a glovebox.

  • Schlenk Alternative: If using a Schlenk line, use a positive pressure of nitrogen. Syringes must be oven-dried and purged.

  • Solvent Compatibility: The reagent reacts violently with water and alcohols. Use anhydrous DCM (Dichloromethane) or MeCN (Acetonitrile) dried over molecular sieves (3Å).

Module 2: Reaction Optimization Protocol

Focus Application: Synthesis of Cyclic Sulfamides from 1,2-Diamines.

This reaction relies on the High Dilution Principle to favor intramolecular cyclization (ring formation) over intermolecular polymerization.

Standard Operating Procedure (SOP)
ParameterRecommended ConditionTechnical Rationale
Solvent Anhydrous DCM or MeCNDCM is standard for solubility. MeCN is used if the amine salt precipitates too early.
Concentration 0.05 M to 0.1 M Low concentration prevents polymer chains (A-B-A-B) from forming.
Base Triethylamine (TEA) or DIPEA (2.2 - 2.5 equiv)Scavenges the 2 equivalents of HCl generated. Pyridine can be used but may act as a nucleophilic catalyst, increasing exotherm.
Temperature -78°C to 0°C (Addition)

RT (Stir)
Low temp controls the violent exotherm and improves selectivity for the second chloride displacement.
Addition Order Slow Addition of Reagent to Amine Adding the bis(chlorosulfonyl)amine to the diamine ensures the amine is in excess locally, favoring the first substitution without polymerizing.
Step-by-Step Workflow
  • Setup: Flame-dry a 3-neck round bottom flask. Cool under

    
    .
    
  • Amine Solution: Dissolve the diamine (1.0 equiv) and Base (2.5 equiv) in anhydrous DCM. Cool to -78°C (or 0°C for less reactive amines).

  • Reagent Preparation: Dissolve Bis(chlorosulfonyl)amine (1.0 equiv) in a separate volume of anhydrous DCM.

  • Addition: Add the reagent solution dropwise over 30–60 minutes. Do not rush this step.

  • Reaction: Allow to warm to Room Temperature (RT) naturally and stir for 4–12 hours.

  • Monitoring: Check via TLC or LC-MS. (Note: The intermediate mono-chloride is rarely seen; it cyclizes rapidly).

Module 3: Visualization of Workflows

Figure 1: Reaction Logic & Pathway

This diagram illustrates the critical decision points in the synthesis pathway.[1]

ReactionPathway Start Start: Bis(chlorosulfonyl)amine + Diamine Cond_LowTemp Condition: -78°C Slow Addition Start->Cond_LowTemp Intermediate Intermediate: Mono-sulfonamide Cond_LowTemp->Intermediate 1st Cl Displacement Branch_Conc Concentration Check Intermediate->Branch_Conc Product_Cyclic Product: Cyclic Sulfamide Branch_Conc->Product_Cyclic High Dilution (Intramolecular) Product_Polymer Byproduct: Linear Polymer Branch_Conc->Product_Polymer High Conc. (Intermolecular)

Caption: Kinetic pathway showing how dilution determines the ratio of cyclic product vs. polymer byproduct.

Module 4: Troubleshooting & FAQs

Ticket #001: "I see a gummy white precipitate immediately upon addition."

Diagnosis: This is likely polymerization or amine hydrochloride salts .

  • Differentiation: Take a small aliquot and add water. If it dissolves instantly, it is the amine salt (Normal). If it remains gummy/insoluble, it is a polymer (Failure).

  • Fix:

    • Increase Dilution: Move from 0.1 M to 0.01 M.

    • Reverse Addition: Ensure you are adding the sulfonyl chloride to the amine, not vice versa (unless making linear bis-sulfamides).

    • Change Base: Switch to a stronger non-nucleophilic base like DIPEA to prevent salt crashing if it traps the reagent.

Ticket #002: "My yield is low (<30%) and I see sulfonic acid peaks in NMR."

Diagnosis: Hydrolysis . The reagent has reacted with moisture in the air or solvent.

  • Root Cause:

    
    .
    
  • Fix:

    • Distill solvents over

      
       or use a solvent purification system (SPS).
      
    • Verify the reagent quality. If the reagent bottle has a crusty rim or liquid at the bottom (when it should be solid), sublime or distill it (vacuum, mild heat) before use.

Ticket #003: "Violent fuming and darkening of the reaction mixture."

Diagnosis: Uncontrolled Exotherm .

  • Fix:

    • Cool the reaction to -78°C.

    • Slow down the addition rate.

    • Ensure the base is present before adding the sulfonyl chloride to neutralize HCl immediately.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Problem Detected Precipitate Precipitate Formed Problem->Precipitate LowYield Low Yield / Impurity Problem->LowYield CheckSolubility Water Solubility Test Precipitate->CheckSolubility CheckWater Check Reagent/Solvent LowYield->CheckWater Salt Soluble: Amine Salt (Proceed) CheckSolubility->Salt Polymer Insoluble: Polymer (Dilute & Restart) CheckSolubility->Polymer Hydrolysis Hydrolysis Detected (Dry Solvents) CheckWater->Hydrolysis

Caption: Decision matrix for identifying common failure modes in sulfonylation reactions.

Module 5: Workup and Isolation

The workup is hazardous due to residual acid chlorides.

  • Quench: Cool to 0°C. Add saturated aqueous

    
     or water dropwise. Caution:  This releases HCl gas if unreacted reagent remains.
    
  • Extraction: Extract with EtOAc or DCM (x3).

  • Wash: Wash combined organics with:

    • Water (to remove amine salts).[2]

    • Brine.[3]

  • Drying: Dry over

    
     (Sodium Sulfate).
    
  • Purification:

    • Flash Chromatography: Silica gel is usually compatible. Elute with Hexane/EtOAc.

    • Crystallization: Many cyclic sulfamides crystallize from MeOH or EtOH upon cooling.

References

  • Sharpless, K. B., et al. (2014). "SuFEx Activation of Sulfonyl Fluorides." Angewandte Chemie International Edition. (Foundational text on sulfur(VI) fluoride exchange, detailing the reactivity of chlorosulfonyl precursors).

  • Spillane, W. J., et al. (2008). "Sulfamates and their therapeutic potential." Medicinal Research Reviews. (Context on sulfamide biological activity and synthesis).

  • BenchChem Technical Support. (2025). "Optimization of reaction conditions for sulfonyl chloride synthesis." (General protocols for handling chlorosulfonyl reagents). 4

  • PubChem. (2025). "Bis(chlorosulfonyl)amine Compound Summary." (Physical properties and safety data).

Sources

Technical Support Center: Strategies for Controlling the Exothermicity of Bis(chlorosulfonyl)amine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling Bis(chlorosulfonyl)amine (HSA) reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive and valuable reagent. The inherent reactivity of HSA, particularly its reaction with amines and other nucleophiles to form sulfamides, is associated with significant exothermicity.[1][2] Improper management of this reaction heat can lead to thermal runaways, compromising yield, product purity, and most importantly, laboratory safety.[3][4]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure your experiments are both successful and safe.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with Bis(chlorosulfonyl)amine so highly exothermic?

The high exothermicity stems from the electrophilicity of the sulfur atoms in the sulfonyl chloride (-SO₂Cl) groups. These groups are excellent leaving groups, and their reaction with nucleophiles, such as primary and secondary amines, is thermodynamically very favorable. The formation of the stable sulfur-nitrogen (S-N) bond in the resulting sulfonamide releases a significant amount of energy as heat.[1][2] The reaction is rapid, and if not controlled, the rate of heat generation can quickly exceed the rate of heat removal from the reactor, leading to a dangerous increase in temperature and pressure.[4]

Q2: What are the primary factors influencing the rate of heat generation?

Several factors dictate the reaction's thermal profile. Understanding and controlling these is the key to a safe experiment:

  • Rate of Addition: This is the most critical control parameter. A rapid addition of one reagent to the other can lead to an accumulation of unreacted material. If the reaction then initiates, the stored chemical energy is released all at once, overwhelming the cooling system.[5] Controlled, slow addition using a semi-batch process is standard practice.[5]

  • Reaction Temperature: Like most chemical reactions, the rate increases exponentially with temperature. A small increase in temperature can lead to a much faster reaction rate and, consequently, a higher rate of heat production. This can create a feedback loop that results in a thermal runaway.[3]

  • Mixing Efficiency: Inadequate stirring can create localized "hot spots" where the concentration of reagents is high and the temperature is significantly above the bulk average.[6] These hot spots can accelerate the reaction rate locally and potentially initiate a runaway.

  • Concentration of Reactants: Higher concentrations lead to a faster reaction rate and more energy released per unit volume. Dilution in a suitable solvent is a key strategy for mitigating the thermal hazard.

  • Choice of Solvent: The solvent plays a crucial role in heat dissipation. Solvents with higher heat capacities can absorb more energy for a given temperature rise. The solvent's boiling point also sets an upper limit on the reaction temperature, providing a potential safety buffer through reflux cooling, provided the system is designed for it.[7]

Q3: What are the consequences of a thermal runaway reaction?

A thermal runaway occurs when the heat generated by the reaction exceeds the heat removal capacity of the system.[4] This leads to a rapid, uncontrolled increase in temperature and pressure. The consequences can be severe:

  • Explosion: The vessel can rupture violently due to over-pressurization, ejecting hot, corrosive, and toxic materials.[4][8]

  • Release of Toxic Gases: Decomposition of reagents or solvents at high temperatures can release toxic gases. The reaction of sulfonyl chlorides with water (moisture) can produce HCl gas.[8]

  • Fire: If flammable solvents are used, a breach of containment can lead to a fire or vapor cloud explosion.[9]

  • Complete Batch Loss: Even if a catastrophic failure is avoided, the reaction will likely result in boiled-off solvent, decomposition of the desired product, and the formation of numerous impurities.

Troubleshooting Guide

Problem: My reaction temperature is rising uncontrollably and exceeding the set point.

Immediate Action:

  • Stop Reagent Addition Immediately: This is the first and most critical step. Cease the flow of the limiting reagent to halt the fuel supply to the reaction.[5]

  • Enhance Cooling: Ensure your cooling bath is at its maximum capacity. If using an ice bath, add more ice and salt to lower the temperature. If using a circulator, ensure it is set to its lowest possible temperature.

  • Check Agitation: Verify that the stirrer is functioning correctly and at a sufficient speed to ensure good heat transfer to the vessel walls.

  • Prepare for Emergency Quenching: If the temperature continues to rise rapidly despite these measures, execute your pre-planned emergency quenching protocol. (See Protocol 2 below).

Root Cause Analysis:

  • Addition Rate Too High: Was the addition rate faster than specified in the protocol? The heat generation rate likely surpassed the cooling system's capacity.

  • Cooling System Failure: Is the cooling bath functioning correctly? Has the ice melted? Is the circulator pump working?

  • Incorrect Reagent Stoichiometry: Was an incorrect amount of a reagent charged initially, leading to a more vigorous reaction than anticipated?

  • Insufficient Dilution: Was the reaction set up at a higher concentration than intended?

Problem: I am observing significant pressure build-up in the reactor.

Immediate Action:

  • Stop Reagent Addition and Heating (if applicable).

  • Ensure Venting Path is Clear: Check that the condenser and any attached bubbler or vent line are not blocked. Gas evolution is a common feature of these reactions, especially if side reactions or decomposition are occurring.

  • Cool the Reaction: Lowering the temperature will reduce the vapor pressure of the solvent and slow down gas-producing reactions.

Root Cause Analysis:

  • Gas Evolution: The reaction of HSA with amines generates HCl as a byproduct, which must be neutralized by a base or safely vented.[2] If the temperature is too high, solvent can begin to boil.

  • Decomposition: Uncontrolled high temperatures can lead to the decomposition of reagents or products, releasing gases like SO₂.

  • Moisture Contamination: HSA and other sulfonyl chlorides react with water to produce HCl gas.[8] Ensure all glassware is rigorously dried and solvents are anhydrous.

Problem: The reaction seems to have stalled or is proceeding very slowly.

Root Cause Analysis:

  • Temperature Too Low: The reaction may be too cold. Check the temperature of the reaction mixture itself, not just the cooling bath.

  • Poor Mixing: The reagents may not be interacting effectively due to inadequate stirring. This is particularly relevant in heterogeneous mixtures.

  • Reagent Quality: Has the amine or HSA degraded? HSA is sensitive to moisture.[10][11]

  • Incorrect pH: If a base is used to scavenge HCl, an insufficient amount may lead to the protonation of the amine nucleophile, reducing its reactivity.[12]

Problem: How do I safely scale up my reaction from lab to pilot scale?

Scaling up exothermic reactions is a significant challenge and a primary cause of industrial accidents.[9][13] The core issue is the change in the surface-area-to-volume ratio. As the reactor size increases, the volume (which dictates heat generation) increases by the cube of the radius, while the surface area (which dictates heat removal) only increases by the square of the radius.[5][14]

Key Actions for Safe Scale-Up:

  • Perform Calorimetry Studies: Before any scale-up, use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to accurately measure the heat of reaction, heat capacity of the mixture, and the maximum temperature of the synthesis reaction (MTSR).[6] This data is essential for engineering the required cooling capacity.

  • Re-evaluate Addition Rate: Do not assume the lab-scale addition time is appropriate. The addition rate must be significantly slower at a larger scale to match the reduced relative heat removal capability. The goal is to ensure the reaction is controlled by the addition rate (kinetic control), not by the cooling system's limit (heat-transfer control).

  • Ensure Adequate Cooling and Agitation: The pilot plant reactor must be rated to handle the total heat output calculated from calorimetry data. The agitation system must be designed to prevent hot spots in the larger volume.

  • Develop a Robust Emergency Plan: What happens if cooling is lost? Or agitation fails? A comprehensive plan, including emergency quenching or pressure relief systems, is mandatory.[6]

Data & Visualization Hub

Data Tables

Table 1: Properties of Common Solvents for Heat Management

Solvent Boiling Point (°C) Heat Capacity (J/g·K) Notes
Dichloromethane (DCM) 39.6 1.24 Low boiling point, useful for reactions near room temp. Volatile.
Acetonitrile (ACN) 81.6 2.22 Higher boiling point and good heat capacity.
Ethyl Acetate (EtOAc) 77.1 1.93 Common solvent, relatively benign.
Toluene 110.6 1.80 High boiling point, allows for a wider operating temperature range.

| Tetrahydrofuran (THF) | 66.0 | 1.76 | Can form peroxides; must be handled with care. |

Note: Data is approximate. The choice of solvent is critical and can significantly influence reaction kinetics and safety.[7]

Visualization Diagrams

G start Temperature Exceeds Set Point + ΔT_critical stop_addition IMMEDIATELY STOP ALL REAGENT ADDITION start->stop_addition max_cooling Maximize Cooling Capacity (Lower bath temp, add ice/salt) stop_addition->max_cooling check_agitation Verify Agitation (Is stirrer rotating? Speed adequate?) max_cooling->check_agitation monitor Monitor Temperature Trend check_agitation->monitor is_controlled Is Temperature Decreasing or Stable? monitor->is_controlled continue_monitoring Continue Monitoring Resume protocol with caution once stable is_controlled->continue_monitoring  Yes prepare_quench PREPARE FOR EMERGENCY QUENCHING is_controlled->prepare_quench No   execute_quench EXECUTE EMERGENCY QUENCHING PROTOCOL prepare_quench->execute_quench

Caption: Emergency Response to Thermal Excursion.

Protocols & Methodologies

Protocol 1: General Procedure for a Controlled Lab-Scale Reaction (Amine + HSA)

Disclaimer: This is a general guideline. Specific quantities, temperatures, and times must be adapted to the specific substrates being used. A thorough risk assessment must be performed before starting any experiment.[15]

1. Preparation and Setup:

  • All glassware must be oven-dried or flame-dried and assembled under an inert atmosphere (Nitrogen or Argon) to prevent moisture contamination.[8]

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, a temperature probe, and a nitrogen inlet, dissolve the amine substrate and a suitable non-nucleophilic base (e.g., triethylamine, pyridine) in an appropriate anhydrous solvent (See Table 1).

  • Place the flask in a cooling bath (e.g., ice-water) and cool the solution to the desired starting temperature (typically 0 °C).[16]

  • In a separate flask, prepare a solution of Bis(chlorosulfonyl)amine in the same anhydrous solvent. Load this solution into a syringe pump or a pressure-equalizing dropping funnel.

2. Reaction Execution:

  • Begin slow, dropwise addition of the Bis(chlorosulfonyl)amine solution to the stirred amine solution via the syringe pump.

  • Crucially, monitor the internal reaction temperature closely. The addition rate should be controlled such that the internal temperature does not rise more than 2-3 °C above the set point.

  • If the temperature begins to rise, immediately stop the addition and allow the cooling bath to bring the temperature back down before resuming at a slower rate.

  • After the addition is complete, allow the reaction to stir at the set temperature for the prescribed time, monitoring progress by an appropriate method (e.g., TLC, LC-MS).[16]

3. Workup and Quenching:

  • Once the reaction is complete, quench the reaction by slowly adding it to a separate flask containing cold water or a saturated ammonium chloride solution. Perform this step slowly and in a fume hood , as quenching unreacted sulfonyl chlorides is also exothermic and may release HCl.

  • Proceed with standard extraction, purification, and characterization procedures.

Protocol 2: Emergency Quenching Procedure for Runaway Reactions

Prerequisite: An emergency quench bath/beaker must be prepared before the reaction begins. This should be a large beaker or flask containing a cold, rapidly stirred solution capable of neutralizing the reactive species. A common choice is a dilute solution of a high-boiling amine (e.g., diethylamine) or a weak base in an inert, high-boiling solvent.

Execution:

  • If a runaway is confirmed (rapid, uncontrollable temperature rise), raise an alarm to notify colleagues and prepare for evacuation if necessary.

  • If it is safe to do so, turn off the stirrer and remove the heating mantle (if present).

  • Carefully but quickly, lift the reaction flask out of its cooling bath and dump the entire contents into the prepared emergency quench bath. Do this behind a safety shield.[6]

  • Retreat from the fume hood immediately. The quenching process will be highly vigorous and release gas.

  • Allow the quenched mixture to cool completely before proceeding with any further handling or disposal.

References

  • Thermal Hazards Reaction: Understanding - zeal. (n.d.).
  • Working with Exothermic Reactions during Lab and Scale up. (2023, October 12). Amar Equipment.
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5).
  • Control Thermal Runaway and Chemical Reaction Hazards. (n.d.). TÜV SÜD.
  • Fact Sheet: Heating Reactions. (2024, April 10). University of Pennsylvania EHRS.
  • Best practices for the storage of Bis(2-chloroethyl)amine hydrochloride to prevent degradation. (n.d.). Benchchem.
  • Bis(chlorosulfonyl)imide. (n.d.). ChemBK.
  • Runaway reactions, case studies, lessons learned. (n.d.). ARIA.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20). ACS Publications.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024, December 6). Pharmaceutical Fronts.
  • Amine Reactions. (2023, January 22). Chemistry LibreTexts.
  • Recent Advances of Solvent Effects in Biomass Liquefaction Conversion. (n.d.). MDPI.
  • Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. (n.d.).
  • Kinetics and mechanism of chlorine exchange between chloramine-T and secondary amines. (n.d.). PubMed.
  • AN EXPERIMENT TO ILLUSTRATE THE HAZARDS OF EXOTHERMIC REACTION SCALE-UP. (n.d.).
  • Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. (n.d.). Benchchem.

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Validation & Comparative

comparative study of Bis(chlorosulfonyl)amine and oxalyl chloride in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Bis(chlorosulfonyl)amine and Oxalyl Chloride in Modern Synthesis

Introduction: Navigating the Choice Between Two Powerful Reagents

In the realm of synthetic chemistry, the efficient activation of functional groups is a cornerstone of molecular construction. Among the myriad of reagents available, oxalyl chloride has long been a staple for transformations such as the conversion of carboxylic acids to acyl chlorides and the Swern oxidation. However, an alternative, bis(chlorosulfonyl)amine, has been gaining traction as a potent reagent with a unique reactivity profile. This guide provides a comprehensive comparative analysis of bis(chlorosulfonyl)amine and oxalyl chloride, offering insights into their respective strengths, weaknesses, and optimal use cases to empower researchers in making informed decisions for their synthetic strategies.

A Tale of Two Reagents: Reactivity and Mechanistic Overview

While both reagents are effective for similar transformations, their underlying mechanisms and reactivity differ significantly. Oxalyl chloride, (COCl)₂, is a volatile liquid that readily reacts with nucleophiles, often with the evolution of gaseous byproducts (CO, CO₂, and HCl). Its reactivity stems from the two electrophilic carbonyl carbons.

Bis(chlorosulfonyl)amine, (ClSO₂)₂NH, in contrast, is a crystalline solid. Its powerful electrophilicity arises from the two sulfur atoms, which are highly electron-deficient due to the presence of two chlorine and two sulfonyl groups. This structural feature renders it a potent activator for a range of functional groups.

A primary application for both reagents is the activation of carboxylic acids. The initial step involves the formation of a highly reactive intermediate, which is then susceptible to nucleophilic attack.

G cluster_OC Oxalyl Chloride Pathway cluster_BCA Bis(chlorosulfonyl)amine Pathway RCOOH_OC R-COOH Intermediate_OC Reactive Intermediate (Acyl Oxalate) RCOOH_OC->Intermediate_OC Attack on (COCl)₂ OxalylCl (COCl)₂ RCOCl_OC R-COCl Intermediate_OC->RCOCl_OC Cl⁻ attack Byproducts_OC CO + CO₂ + HCl Intermediate_OC->Byproducts_OC Decomposition RCOOH_BCA R-COOH Intermediate_BCA Reactive Intermediate (Acylsulfonate Adduct) RCOOH_BCA->Intermediate_BCA Attack on BCA BCA (ClSO₂)₂NH RCOCl_BCA R-COCl Intermediate_BCA->RCOCl_BCA Cl⁻ attack Byproducts_BCA (ClSO₂)₂N⁻ H₂⁺ Intermediate_BCA->Byproducts_BCA Proton Transfer

Caption: Activation of a carboxylic acid by Oxalyl Chloride vs. Bis(chlorosulfonyl)amine.

Comparative Analysis of Performance

FeatureBis(chlorosulfonyl)amineOxalyl Chloride
Physical State Crystalline SolidVolatile Liquid
Reactivity High, potent electrophileHigh, versatile
Byproducts Solid, non-volatileGaseous (CO, CO₂, HCl)
Handling Easier to handle and weighFumes, moisture sensitive
Typical Solvents Aprotic solvents (DCM, THF)Aprotic solvents (DCM, THF)
Catalyst Generally not requiredOften requires a catalyst (e.g., DMF)
Functional Group Tolerance Good, but can react with nucleophilesGood, but can react with nucleophiles
Safety Concerns Corrosive, moisture sensitiveCorrosive, toxic, moisture sensitive

Scope of Synthetic Applications

Oxalyl Chloride:

  • Formation of Acyl Chlorides: This is the most common application, valued for its mild conditions and the convenient removal of gaseous byproducts.[1][2]

  • Swern Oxidation: In conjunction with dimethyl sulfoxide (DMSO), it is a key reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.

  • Friedel-Crafts Acylation: The in situ generated acyl chlorides are readily used in Friedel-Crafts reactions.

  • Vilsmeier-Haack Formylation: With formamides, it can be used to formylate activated aromatic rings.

Bis(chlorosulfonyl)amine:

  • Dehydration Reactions: It is a powerful dehydrating agent, capable of converting amides to nitriles and alcohols to alkenes.

  • Activation of Carboxylic Acids: Similar to oxalyl chloride, it efficiently converts carboxylic acids to their corresponding acyl chlorides or other activated species.

  • Beckmann Rearrangement: It can promote the rearrangement of oximes to amides under mild conditions.

  • Synthesis of Heterocycles: Its high reactivity can be harnessed in cyclization reactions to form various heterocyclic systems.

Selectivity and Functional Group Tolerance

Both reagents are highly reactive and can interact with a variety of functional groups. However, the nature of their byproducts can influence the choice of reagent. The gaseous byproducts of oxalyl chloride can be advantageous for simple work-ups, but in large-scale reactions, their toxicity requires careful management. The solid, non-volatile byproducts of bis(chlorosulfonyl)amine may require an additional filtration step but can be easier to handle in a contained system.

In complex molecules with multiple nucleophilic sites, the choice of reagent and reaction conditions is critical to achieve the desired selectivity. For instance, in the presence of both a carboxylic acid and an alcohol, careful control of stoichiometry and temperature is necessary to favor the formation of the acyl chloride over the alkyl chloride.

Experimental Protocols: A Head-to-Head Comparison

To illustrate the practical differences, here are representative protocols for the conversion of a generic carboxylic acid to its acyl chloride.

Protocol 1: Acyl Chloride Synthesis using Oxalyl Chloride

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent HCl, CO, and CO₂) is charged with the carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM, 0.5 M).

  • Reagent Addition: Oxalyl chloride (1.2 eq) is dissolved in anhydrous DCM and added dropwise to the stirred solution at 0 °C.

  • Catalyst: A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) is carefully added.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, or until gas evolution ceases.

  • Work-up: The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acyl chloride, which is often used immediately in the next step.

Protocol 2: Acyl Chloride Synthesis using Bis(chlorosulfonyl)amine

  • Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the carboxylic acid (1.0 eq) and anhydrous acetonitrile (0.5 M).

  • Reagent Addition: Bis(chlorosulfonyl)amine (1.1 eq) is added in one portion to the stirred solution at room temperature.

  • Reaction: The reaction is stirred at room temperature for 30-60 minutes. The progress can be monitored by TLC or IR spectroscopy.

  • Work-up: The reaction mixture is filtered to remove the solid byproduct. The filtrate is then concentrated under reduced pressure to afford the acyl chloride.

Safety and Handling: A Critical Consideration

Oxalyl Chloride:

  • Hazards: Highly corrosive and toxic. Reacts violently with water, releasing toxic gases. Inhalation can cause severe respiratory irritation.

  • Handling: Must be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. A syringe or cannula should be used for transfers.

Bis(chlorosulfonyl)amine:

  • Hazards: Corrosive and moisture-sensitive. Can cause severe burns upon contact with skin or eyes.

  • Handling: As a solid, it is less volatile than oxalyl chloride, reducing the inhalation risk. However, it should still be handled in a fume hood with appropriate PPE. Care should be taken to avoid exposure to moisture.

Decision-Making Workflow for Reagent Selection

Choosing the right reagent depends on a careful analysis of the substrate, desired transformation, and practical considerations. The following workflow can guide this decision-making process.

G Start Start: Need for an Activating Agent Transformation What is the desired transformation? Start->Transformation AcylChloride Acyl Chloride Formation Transformation->AcylChloride Acylation Dehydration Dehydration (e.g., Amide to Nitrile) Transformation->Dehydration Dehydration Swern Swern Oxidation Transformation->Swern Oxidation Scale Reaction Scale? AcylChloride->Scale UseBCA Use Bis(chlorosulfonyl)amine Dehydration->UseBCA UseOC Use Oxalyl Chloride Swern->UseOC SmallScale Small Scale (<1g) Scale->SmallScale LargeScale Large Scale (>1g) Scale->LargeScale Byproduct Byproduct Tolerance? SmallScale->Byproduct LargeScale->Byproduct GasTolerant Gaseous Byproducts Acceptable Byproduct->GasTolerant SolidTolerant Solid Byproducts Acceptable Byproduct->SolidTolerant GasTolerant->UseOC SolidTolerant->UseBCA

Caption: A decision-making workflow for selecting between Oxalyl Chloride and Bis(chlorosulfonyl)amine.

Conclusion

Both bis(chlorosulfonyl)amine and oxalyl chloride are powerful and versatile reagents in modern organic synthesis. Oxalyl chloride remains a go-to reagent for many classic transformations, particularly the formation of acyl chlorides and the Swern oxidation, due to its long-standing use and the convenience of its gaseous byproducts. However, bis(chlorosulfonyl)amine presents a compelling alternative, especially in cases where a solid, non-volatile byproduct is preferred or for specific applications such as powerful dehydration reactions. The choice between these two reagents should be made based on a thorough evaluation of the specific synthetic challenge, including the nature of the substrate, the desired transformation, reaction scale, and safety considerations. By understanding the nuances of each reagent, researchers can unlock their full potential and devise more efficient and elegant synthetic routes.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Larock, R. C. (1999).
  • Paquette, L. A. (Ed.). (1995). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.
  • Organic Syntheses. (n.d.). Oxalyl chloride. Retrieved from [Link]

Sources

Quantifying the Unstable: A Comparative Guide to Bis(chlorosulfonyl)amine Purity Assessment via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(chlorosulfonyl)amine (BCSA) (CAS: 15873-42-4), also known as Imidodisulfuryl chloride, is a critical intermediate in the synthesis of lithium bis(fluorosulfonyl)imide (LiFSI) for advanced battery electrolytes. Its high reactivity, specifically its susceptibility to rapid hydrolysis, renders standard reversed-phase HPLC methods ineffective and misleading.

This guide contrasts the flawed Direct Injection Method with the industry-standard Pre-column Derivatization Method . We demonstrate that while direct analysis yields data on degradation products (sulfamic acid/sulfuric acid), only derivatization with a nucleophilic agent (specifically Aniline or Morpholine ) stabilizes the analyte for accurate purity assay.

Part 1: The Scientific Challenge (The "Hydrolysis Trap")

BCSA contains two highly electrophilic chlorosulfonyl groups (


) flanking a central amine. In the presence of moisture—or standard HPLC mobile phases (Water/Acetonitrile)—BCSA undergoes rapid hydrolysis.
The Failure Mechanism

Injecting underivatized BCSA into a standard C18/Water system results in the following decomposition cascade:



Consequence: The chromatogram will show peaks for sulfamic acid and solvent front disturbances (HCl), but zero intact BCSA. An analyst relying on this method will falsely report "0% purity" or misinterpret degradation peaks as impurities.

Part 2: Comparative Methodology

We compare two approaches to validate the necessity of derivatization.

Method A: Direct Injection (The Negative Control)
  • Status: NOT RECOMMENDED (Except for hydrolysis study).

  • Principle: Injection of neat sample into aqueous mobile phase.

  • Outcome: Immediate degradation. Quantifies only the lack of stability.

Method B: Pre-Column Derivatization with Aniline (The Recommended Standard)
  • Status: RECOMMENDED .

  • Principle: Reacting BCSA with excess aniline converts the unstable acid chloride into a stable bis-anilide sulfonamide . This derivative is hydrolytically stable, hydrophobic enough for C18 retention, and possesses a strong UV chromophore (aromatic ring).

  • Reaction:

    
    
    
Comparative Performance Data
FeatureMethod A: Direct Aqueous HPLCMethod B: Aniline Derivatization
Analyte Stability < 10 seconds (Hydrolysis)> 24 hours (Stable Derivative)
Target Analyte Degradants (Sulfamic Acid)Intact BCSA (as Anilide)
UV Sensitivity Low (End absorption <210nm)High (254nm, Aromatic Ring)
LOD (Limit of Detection) N/A (Analyte destroyed)0.05 µg/mL
Precision (RSD) > 15% (Kinetic variability)< 0.8%
Primary Use Case Waste stream analysisPurity Assay & Release Testing

Part 3: Detailed Experimental Protocols

Protocol for Method B: Aniline Derivatization
1. Reagents & Equipment
  • Derivatizing Agent: Aniline (ACS Reagent, >99.5%).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (Anhydrous).

  • Quenching Agent: Methanol.[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (150mm x 4.6mm, 3.5µm) or equivalent.

2. Sample Preparation (Step-by-Step)
  • Blank Preparation: Mix 1 mL Aniline with 10 mL DCM. Add 1 mL Methanol (to mimic quench).

  • Sample Reaction:

    • Weigh approx. 50 mg of BCSA into a dry 20 mL volumetric flask containing 10 mL of DCM.

    • Critical: Immediately add 200 µL of Aniline (Excess; approx 4-5 molar equivalents).

    • Vortex for 30 seconds. The reaction is exothermic; allow to cool to RT (Room Temperature).

    • Let stand for 10 minutes to ensure complete conversion.

  • Quench: Add 2 mL of Methanol to scavenge any remaining chlorosulfonyl groups.

  • Dilution: Dilute to volume with Mobile Phase A/B mixture (50:50). Filter through 0.22 µm PTFE filter.

3. HPLC Conditions
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-2 min: 10% B (Elute excess aniline salts)

    • 2-15 min: 10%

      
       90% B (Elute BCSA-Anilide)
      
    • 15-20 min: 90% B

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV @ 254 nm .

  • Temperature: 30°C.

Part 4: Visualizing the Workflow

The following diagram illustrates the critical decision pathway and the chemical transformation required for successful analysis.

BCSA_Analysis Start Synthesized BCSA Sample Decision Select Analytical Strategy Start->Decision Path_Direct Direct Injection (Aqueous Mobile Phase) Decision->Path_Direct Incorrect Path_Deriv Derivatization (Aniline/DCM) Decision->Path_Deriv Correct Result_Fail Hydrolysis to Sulfamic Acid + HCl Path_Direct->Result_Fail Rapid Reaction with H2O Result_Success Formation of Stable Bis-Anilide Derivative Path_Deriv->Result_Success Nucleophilic Substitution HPLC_Inj HPLC Injection (C18 Column) Result_Fail->HPLC_Inj Result_Success->HPLC_Inj Data_Fail Data: Degradants Only (False Purity) HPLC_Inj->Data_Fail Data_Success Data: Intact BCSA Purity (Accurate Assay) HPLC_Inj->Data_Success

Caption: Logical workflow comparing the failure mode of direct injection against the successful derivatization pathway.

Part 5: Expert Insights & Troubleshooting

Why Aniline?

While methanolysis (reacting with MeOH to form the methyl ester) is a viable alternative, Aniline is superior for trace impurity analysis because:

  • Chromophore Addition: BCSA lacks a strong UV chromophore. Aniline adds two phenyl rings, increasing signal-to-noise ratio by >100x compared to refractive index (RI) detection.

  • Kinetics: The reaction between a sulfonyl chloride and a primary amine is orders of magnitude faster than with an alcohol, reducing the risk of competitive hydrolysis from ambient moisture.

Common Pitfalls
  • Wet Solvents: If the DCM used in the reaction contains water, hydrolysis will compete with derivatization. Always use Anhydrous DCM .

  • Excess Aniline: You must use at least 4 equivalents of aniline (2 for substitution, 2 to scavenge the HCl byproduct). Insufficient aniline leads to mono-substituted degradants.

  • Peak Identification: The excess aniline will elute early (dead volume or shortly after). The BCSA-Anilide is highly hydrophobic and will elute late in the gradient.

References

  • RSC Advances. (2023). (Chlorosulfonyl)(trifluoromethanesulfonyl)imide—a versatile building block for battery electrolytes. Retrieved from [Link] Context: Details the reaction pathways of chlorosulfonyl derivatives with amines and the formation of stable sulfonamides.

  • U.S. Environmental Protection Agency. (2000). Method for the Determination of Isocyanates (and related reactive chlorides) by Derivatization. Retrieved from [Link] Context: Provides the foundational methodology for derivatizing highly reactive electrophiles with amines for HPLC analysis.

  • ChemBK. (2024). Bis(chlorosulfonyl)imide Properties and Reactivity. Retrieved from [Link] Context: Confirms the physical properties and rapid decomposition of BCSA in water.

Sources

Comparative Cost-Analysis & Technical Guide: Bis(chlorosulfonyl)amine in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following comparative cost-analysis and technical guide details the utility of Bis(chlorosulfonyl)amine (also known as Imidodisulfuryl chloride) in synthetic chemistry, specifically tailored for drug development professionals.

Executive Summary: The "Hidden" Linchpin Reagent

Bis(chlorosulfonyl)amine (BCSA) (


; CAS: 15873-42-4) is a potent, bifunctional electrophile often overshadowed by its more famous derivative, LiFSI  (Lithium bis(fluorosulfonyl)imide). While primarily known as a battery electrolyte precursor, BCSA offers a unique, cost-effective entry point for medicinal chemists seeking to access bis(sulfonyl)imide  motifs and cyclic sulfamide  bioisosteres.

The Value Proposition:

  • Cost Efficiency: BCSA can be synthesized from commodity chemicals (Sulfamic acid, Thionyl chloride) at a fraction of the cost of purchasing specialized fluorinated "Click" reagents (e.g., Imidodisulfuryl fluoride).

  • Synthetic Utility: It acts as a "linchpin" reagent, enabling the one-step formation of

    
     bridges, which are difficult to construct via standard sulfonyl chloride coupling.
    
  • Gateway to SuFEx: It is the primary precursor to

    
    , allowing labs to generate their own SuFEx (Sulfur-Fluoride Exchange) hubs in-house.
    

Chemical Identity & Comparative Positioning[1][2][3]

Structural Comparison

BCSA is frequently confused with Chlorosulfonyl Isocyanate (CSI). It is critical to distinguish them as their reactivity profiles differ fundamentally.

FeatureBis(chlorosulfonyl)amine (BCSA)Chlorosulfonyl Isocyanate (CSI)Sulfuryl Chloride
Structure



Reactive Centers Two electrophilic sulfonyl chlorides (

)
One Sulfonyl (

) + One Isocyanate (

)
Two Chlorines (

)
Primary Output Bis(sulfonyl)imides, Cyclic SulfimidesN-chlorosulfonyl amides,

-lactams
Sulfates, Sulfamides
Atom Economy High for

scaffolds
High for

scaffolds
Moderate
Approx. Cost Low (via in-situ synthesis)High (Specialty Reagent)Very Low (Commodity)
Cost-Benefit Analysis: "Buy vs. Make"

For a drug development campaign requiring 100g - 1kg of reagent:

  • Commercial Purchase (BCSA): Prices fluctuate significantly ($100 - $500/kg) due to supply chain focus on the battery industry. Purity is often variable (90-95%).

  • In-House Synthesis (Route A):

    • Raw Materials: Sulfamic Acid (

      
      ) + Thionyl Chloride (
      
      
      
      ) + Chlorosulfonic Acid (
      
      
      ).
    • Material Cost: < $20/kg.[1]

    • Labor/Overhead: Moderate (Requires careful distillation).

    • Verdict: For scale-up (>100g), in-house synthesis provides >80% cost reduction and guarantees freshness (critical as BCSA hydrolyzes rapidly).

Synthetic Applications in Drug Development

Pathway A: Synthesis of Cyclic Sulfimides (Bioisosteres)

The


 moiety is a bulky, lipophilic, and non-basic bioisostere for dicarboxylic acids or cyclic ureas. BCSA allows for the "stitching" of diamines or diols into cyclic structures.
  • Mechanism: Double nucleophilic substitution.

  • Advantage: Avoids the stepwise protection/deprotection required if using two separate sulfonyl chlorides.

Pathway B: The "SuFEx Gateway" (In-situ Fluorination)

Medicinal chemistry is increasingly adopting SuFEx click chemistry . The gold standard reagent is Imidodisulfuryl fluoride (


).
  • The Cost Hack: Instead of buying expensive

    
    , synthesize BCSA and treat with anhydrous 
    
    
    
    or
    
    
    to generate the fluoride in situ.
  • Yield: Typically >90% conversion.

Pathway C: Vilsmeier Activation for Polymer/Oligomer Synthesis

Recent data suggests BCSA forms a stable complex with DMF (Vilsmeier-type), which moderates its reactivity. This allows for controlled polycondensation with diols to form linear poly(disulfonylimide)s, which are being explored as single-ion conducting polymer electrolytes or drug delivery matrices.

Visualized Workflows (DOT Diagrams)

Diagram 1: Synthetic Logic & Cost Flow

This diagram illustrates the economic and chemical logic of using BCSA as a central hub.

BCSA_Flow Sulfamic Sulfamic Acid (Commodity <$5/kg) BCSA Bis(chlorosulfonyl)amine (BCSA) THE LINCHPIN Sulfamic->BCSA + HSO3Cl / SOCl2 Reflux (95-99% Yield) SOCl2 Thionyl Chloride SOCl2->BCSA LiFSI LiFSI (Battery Electrolyte) BCSA->LiFSI + LiF / HF SuFEx Imidodisulfuryl Fluoride (SuFEx Click Reagent) BCSA->SuFEx + ZnF2 or HF Fluorination Cyclic Cyclic Sulfimides (Drug Scaffolds) BCSA->Cyclic + Diamines/Diols Cyclization

Caption: BCSA acts as the cost-effective bridge between commodity chemicals and high-value functional materials.

Diagram 2: Reaction Selectivity with Amines

The reaction outcome depends heavily on the amine structure and stoichiometry.

Reaction_Path BCSA Bis(chlorosulfonyl)amine (Electrophile) Rxn Reaction Conditions BCSA->Rxn Amine Primary Amine (R-NH2) Amine->Rxn Product1 Linear Sulfamide (R-NH-SO2-NH-SO2-Cl) Rxn->Product1 1:1 Eq, Low Temp Product2 Cyclic Sulfimide (If R is diamine) Rxn->Product2 Bifunctional Amine High Dilution Product3 Salt Formation (R-NH3+ [N(SO2Cl)2]-) Rxn->Product3 Excess Amine (Deprotonation)

Caption: Controlling stoichiometry is critical; BCSA is acidic and can simply protonate amines if not buffered.

Experimental Protocol: Synthesis of BCSA

Note: This procedure is adapted from industrial patents (e.g., Nippon Shokubai) to ensure high yield and purity.

Safety Warning

BCSA reacts violently with water, releasing HCl and sulfuric acid mists. All operations must be performed under an inert atmosphere (Nitrogen/Argon) in a fume hood.

Materials
  • Sulfamic Acid (

    
    , dried)[2]
    
  • Thionyl Chloride (

    
    )[2]
    
  • Chlorosulfonic Acid (

    
    )
    
Step-by-Step Methodology
  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, reflux condenser, and an internal thermometer. Connect the condenser outlet to a scrubber (NaOH trap) to neutralize HCl/SO2 gas.

  • Mixing: Charge the flask with Sulfamic Acid (1.0 eq) and Thionyl Chloride (excess, ~2-3 eq).

  • Activation: Add Chlorosulfonic Acid (1.0 - 1.1 eq) slowly at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 75-80°C) .

    • Observation: Vigorous gas evolution (

      
      ) will occur. Maintain reflux until gas evolution ceases (approx. 12-24 hours).
      
  • Purification:

    • Distill off excess Thionyl Chloride at atmospheric pressure.

    • Vacuum Distillation: Distill the residue under reduced pressure (approx. 100-110°C at 2-5 mmHg). BCSA is a viscous, colorless to pale yellow liquid/low-melting solid.

  • Storage: Store in a Schlenk flask or sealed ampoule under Argon. Do not store in standard glass jars as moisture ingress will degrade the reagent rapidly.

References

  • Nippon Shokubai Co., Ltd. (2015). Method for producing bis(halosulfonyl)amine. Patent EP2881365A1. Link

  • Larouche, A-P., et al. (2023).[3] "Vilsmeier Complex Promotes Polycondensation of Imidodisulfuryl Chloride with Diols: Preparation of Ionic Oligomer Electrolytes." ACS Applied Polymer Materials.[3][4] Link[4]

  • RSC Advances. (2023). "(Chlorosulfonyl)(trifluoromethanesulfonyl)imide—a versatile building block for battery electrolytes." Royal Society of Chemistry. Link

  • Beran, M., et al. (2005). "Synthesis and Crystal Structure of Imidodisulfuryl Chloride." Zeitschrift für anorganische und allgemeine Chemie, 631, 55-59.[5][6] Link

  • LookChem. (2025). Bis(chlorosulfonyl)amine Product & Price Analysis. Link

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.